1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-98-4 | |
| Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-piperidine-4-carboxylic acid, is a derivative of piperidine and a crucial intermediate in organic synthesis.[1] Its structure, featuring a piperidine ring with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid group at the 4-position, makes it a versatile building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals.
Core Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[2][3] It is relatively stable under standard conditions but may degrade upon exposure to high temperatures or light.[3][4] While it has low solubility in water, it is soluble in organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane.[3][4][5]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | [5][6][7] |
| Molecular Weight | 263.29 g/mol | [5][6][7] |
| Melting Point | 78 °C | [4][5][7] |
| Boiling Point (Predicted) | 443.9 ± 45.0 °C | [4][5] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [4][5][7] |
| pKa (Predicted) | 4.55 ± 0.20 | [2][3] |
| XLogP3 | 1.6 | [7] |
| Vapor Pressure | 1.16E-08 mmHg at 25°C | [3][7] |
| Flash Point | 222.3 ± 28.7 °C | [7] |
| Refractive Index | 1.569 | [7] |
Spectroscopic Data
While specific spectra are not detailed in the provided literature, comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, and IR spectra for this compound and its derivatives are available through various chemical databases and suppliers. For instance, related compounds like 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid have documented ¹³C NMR, IR, and Raman spectra.[8] Similarly, the precursor Benzyl 4-oxopiperidine-1-carboxylate has available ¹H NMR and ¹³C NMR data.[9] Researchers are advised to consult these databases for detailed spectral information.
Synthesis and Reactivity
This compound is not known to occur naturally and is produced synthetically.[2] The most common method for its preparation is the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with benzyl chloroformate (Cbz-Cl).[2] This reaction introduces the benzyloxycarbonyl (Cbz) group as a protecting group for the nitrogen atom of the piperidine ring.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on a widely cited synthetic method.[5][6]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.
-
Base Addition: Add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) to the mixture and adjust the pH to between 10 and 11.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.[6]
-
Acidification: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl.[5][6]
-
Workup:
-
Isolation: Concentrate the organic phase under reduced pressure to yield 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid.[5][6] The product is often obtained in quantitative yield and can be used in subsequent steps without further purification.[5][6]
Figure 1. Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] The Cbz-protected nitrogen and the carboxylic acid functional group provide two reactive sites that can be selectively modified.
Its primary applications include:
-
Scaffold for Drug Design: The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous drugs.[1] This compound serves as a starting material for creating more complex piperidine derivatives with potential therapeutic activities, including inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and acetylcholinesterase inhibitors for dementia treatment.[10][11]
-
Peptide Synthesis: As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained piperidine moiety into peptide chains.[2] This can enhance metabolic stability and conformational rigidity, which are desirable properties in drug candidates.[12]
-
Intermediate for Psychoactive Drugs: The piperidine structure is a key component of several psychoactive drugs, and this compound serves as a vital intermediary in their synthesis.[1]
Figure 2. Logical relationship of the compound as a key chemical intermediate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[7][13][14]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][14]
-
P264: Wash hands thoroughly after handling.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
It is imperative to handle this compound in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store in a cool, dry place, sealed from moisture, and away from oxidizing agents.[3][4] agents. [5, 9]
References
- 1. fuaij.com [fuaij.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 10314-98-4 [m.chemicalbook.com]
- 6. This compound | 10314-98-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bloomtechz.com [bloomtechz.com]
- 13. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Cbz-piperidine-4-carboxylic acid
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the structural elucidation of 1-Cbz-piperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the core analytical techniques and experimental protocols necessary to confirm the molecular structure and purity of this important synthetic intermediate.
Chemical Identity and Properties
1-Cbz-piperidine-4-carboxylic acid, also known as 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid or N-Cbz-piperidine-4-carboxylic acid, is a white crystalline solid.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in further chemical synthesis.
Table 1: Physicochemical Properties of 1-Cbz-piperidine-4-carboxylic acid
| Property | Value | Reference |
| CAS Number | 10314-98-4 | [3] |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Melting Point | 78 °C | [2] |
| Boiling Point | 443.9 ± 45.0 °C (Predicted) | [2] |
| Purity | ≥97% | [3] |
Spectroscopic Data for Structure Confirmation
The definitive identification of 1-Cbz-piperidine-4-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the precise mapping of its atomic connectivity.
Table 2: Predicted ¹H NMR Spectral Data for 1-Cbz-piperidine-4-carboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| 7.30 - 7.40 | Multiplet | 5H | Aromatic C-H |
| 5.14 | Singlet | 2H | -CH₂- (benzyl) |
| ~4.1 | Multiplet | 2H | Piperidine H2, H6 (axial/equatorial) |
| ~2.9 | Multiplet | 2H | Piperidine H2, H6 (axial/equatorial) |
| ~2.6 | Multiplet | 1H | Piperidine H4 |
| ~1.9 | Multiplet | 2H | Piperidine H3, H5 (axial/equatorial) |
| ~1.7 | Multiplet | 2H | Piperidine H3, H5 (axial/equatorial) |
Table 3: Predicted ¹³C NMR Spectral Data for 1-Cbz-piperidine-4-carboxylic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | -COOH |
| ~155 | N-C=O (Carbamate) |
| ~137 | Aromatic C (quaternary) |
| ~128.5 | Aromatic C-H |
| ~128.0 | Aromatic C-H |
| ~127.8 | Aromatic C-H |
| ~67 | -CH₂- (benzyl) |
| ~43 | Piperidine C2, C6 |
| ~41 | Piperidine C4 |
| ~28 | Piperidine C3, C5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of 1-Cbz-piperidine-4-carboxylic acid is characterized by the presence of a carboxylic acid and a carbamate group.
Table 4: Key FT-IR Absorption Bands for 1-Cbz-piperidine-4-carboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (carbamate) |
| ~1690 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1420 | Medium | C-O-H bend (carboxylic acid) |
| ~1230 | Strong | C-N stretch (carbamate) |
| ~1180 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, further confirming the structure. For 1-Cbz-piperidine-4-carboxylic acid, electrospray ionization (ESI) is a suitable soft ionization technique.
Table 5: Expected Mass Spectrometry Data for 1-Cbz-piperidine-4-carboxylic acid
| m/z (charge-to-mass ratio) | Ion |
| 264.1230 | [M+H]⁺ |
| 286.1049 | [M+Na]⁺ |
| 262.1079 | [M-H]⁻ |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structural elucidation of 1-Cbz-piperidine-4-carboxylic acid.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of 1-Cbz-piperidine-4-carboxylic acid for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Proton-decoupled
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of 1-Cbz-piperidine-4-carboxylic acid with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[4][5]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of 1-Cbz-piperidine-4-carboxylic acid (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
Instrument Parameters:
-
Ionization Mode: ESI (positive and/or negative).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate and temperature optimized for stable spray.
-
Drying Gas (N₂): Flow rate and temperature optimized for efficient desolvation.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.
Visualizing the Molecular Structure and Analytical Workflow
Graphical representations are invaluable for understanding the molecular structure and the logical flow of the structure elucidation process.
Caption: Molecular Structure of 1-Cbz-piperidine-4-carboxylic acid.
Caption: Experimental workflow for structure elucidation.
This technical guide serves as a foundational resource for the robust and accurate structural characterization of 1-Cbz-piperidine-4-carboxylic acid, ensuring its quality and suitability for applications in research and drug development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
N-Cbz-isonipecotic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical characteristics of N-Cbz-isonipecotic acid, also known as 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid. It includes a summary of its core physical properties, detailed experimental protocols for their determination, and a schematic for its chemical synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Core Physical and Chemical Properties
N-Cbz-isonipecotic acid is a white to almost white crystalline solid or powder.[1] It is a derivative of isonipecotic acid where the amine group is protected by a carboxybenzyl (Cbz) group. This protection makes it a useful intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical data for N-Cbz-isonipecotic acid. It is important to note that several of these values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Melting Point | 78 °C | [1][3] |
| Boiling Point | 443.9 ± 45.0 °C | Predicted[1][3] |
| pKa | 4.55 ± 0.20 | Predicted[1][3] |
| Density | 1.265 ± 0.06 g/cm³ | Predicted[1] |
| Solubility | Soluble in Methanol.[1][3] | Data not quantified in sources. |
Experimental Protocols
This section details the methodologies for the determination of the key physical characteristics of N-Cbz-isonipecotic acid and its synthesis.
Melting Point Determination
The melting point of N-Cbz-isonipecotic acid can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of N-Cbz-isonipecotic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Solubility Assessment
A qualitative assessment of solubility in various solvents can be performed, with the potential for quantification using the shake-flask method.
Qualitative Methodology:
-
To a small, known volume of a solvent (e.g., 1 mL of methanol, water, DMF, dichloromethane) in a vial, add a small, weighed amount of N-Cbz-isonipecotic acid (e.g., 10 mg).
-
Stir or vortex the mixture at a controlled temperature (e.g., 25 °C) for a set period.
-
Visually observe if the solid dissolves completely.
Quantitative Methodology (Shake-Flask Method):
-
Add an excess amount of N-Cbz-isonipecotic acid to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of N-Cbz-isonipecotic acid in the saturated solution using a suitable analytical technique, such as HPLC or UV-spectroscopy.
Synthesis of N-Cbz-isonipecotic Acid
N-Cbz-isonipecotic acid is synthesized by the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) with benzyl chloroformate under basic conditions.[2][3]
Materials:
-
Isonipecotic acid (4-piperidinecarboxylic acid)
-
Benzyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve isonipecotic acid (1.29 g, 10 mmol) in a 2:3 mixture of acetonitrile and water.
-
Add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) to the solution and adjust the pH to between 10 and 11.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.[2]
-
Slowly add benzyl chloroformate (1.42 mL, 1.7 g, 10 mmol) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[2]
-
Upon completion of the reaction, acidify the mixture to a pH of approximately 2-3 with 1N HCl.[2]
-
Remove the acetonitrile by evaporation under reduced pressure.[2]
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure to yield N-Cbz-isonipecotic acid.[2]
Visualizations
The following diagrams illustrate the synthesis workflow of N-Cbz-isonipecotic acid.
References
In-depth Technical Guide: 1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) - A Key Intermediate in the Synthesis of PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4), a pivotal building block in the synthesis of potent therapeutic agents. This document details its chemical properties, its crucial role in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, and the associated biological pathways.
Core Compound Specifications
1-N-Cbz-piperidine-4-carboxylic acid, also known as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, is a derivative of piperidine widely utilized in organic synthesis.[1][2] Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 10314-98-4 | [3] |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Synonyms | 1-N-Cbz-piperidine-4-carboxylic acid, this compound | [1][2] |
Role in the Synthesis of PARP-1 Inhibitors
1-N-Cbz-piperidine-4-carboxylic acid serves as a critical intermediate in the synthesis of various biologically active compounds, including potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5] By inhibiting PARP-1, cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, can be selectively targeted through a process known as synthetic lethality.[5]
Illustrative Synthetic Workflow
The general workflow for incorporating 1-N-Cbz-piperidine-4-carboxylic acid into a PARP-1 inhibitor would typically involve the following conceptual steps. This is a generalized representation and specific reagents and conditions would vary depending on the target molecule.
Caption: Generalized synthetic workflow for PARP-1 inhibitors.
The PARP-1 Signaling Pathway and Mechanism of Inhibition
PARP-1 plays a critical role in maintaining genomic integrity. Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Caption: PARP-1 signaling in DNA repair and its inhibition.
In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. When PARP-1 is inhibited, single-strand breaks are not efficiently repaired and can degrade into more lethal double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks leads to genomic instability and ultimately, cell death. This selective killing of cancer cells is the principle of synthetic lethality.[5]
Experimental Protocols
While a specific, detailed synthesis protocol for a marketed drug is proprietary, a general experimental procedure for the initial amide coupling step, a common transformation for 1-N-Cbz-piperidine-4-carboxylic acid, is provided below based on common laboratory practices.
General Protocol for Amide Coupling:
-
Reaction Setup: To a solution of 1-N-Cbz-piperidine-4-carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine; 2-3 equivalents).
-
Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: The desired amine (1-1.2 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Note: This is a generalized protocol. Specific conditions, including solvent, temperature, and reaction time, will depend on the specific substrates being used.
Conclusion
1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of PARP-1 inhibitors, a class of drugs that has significantly advanced the treatment of certain cancers. Understanding the chemical properties of this intermediate and the biological rationale for its incorporation into drug candidates is essential for researchers and scientists in the field of drug discovery and development.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C15H19NO4 | CID 17895988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in drug discovery and development, influencing reaction kinetics, purification, and formulation.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and the presence of any impurities. For this compound, its polarity, hydrogen bonding capability, and crystalline structure are key determinants of its solubility profile.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in readily available literature, qualitative assessments indicate its solubility in several common solvents. The following table summarizes the available qualitative information.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |
| Methanol | CH₃OH | 32.7 | Soluble[1] |
| Chloroform | CHCl₃ | 4.81 | Soluble |
| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentrations (e.g., in g/100mL or mg/mL) at defined temperatures are not specified in the cited sources. Further experimental determination is required for precise quantitative values.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like."
-
Polarity: The presence of a carboxylic acid group and a carbamate linkage imparts a degree of polarity to the molecule. This allows for favorable interactions with polar solvents like methanol.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the carbonyl groups of the carbamate and carboxylic acid can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, are therefore likely to be effective at solvating this molecule.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the crystal lattice of the solute.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of a compound in a given solvent.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.
Procedure
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking samples at different time points until the concentration plateaus.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Quantification: The concentration of this compound in the clear, filtered solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
Logical Relationship of Solubility Factors
The interplay of various molecular and environmental factors dictates the solubility of this compound. The following diagram illustrates these relationships.
References
An In-depth Technical Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid from Isonipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a valuable building block in pharmaceutical and organic chemistry. This process involves the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) with a benzyloxycarbonyl (Cbz or Z) group. This guide details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Introduction
Isonipecotic acid is a piperidine derivative that serves as a versatile scaffold in the synthesis of numerous biologically active molecules.[1] The protection of its nitrogen atom is a crucial step to enable selective functionalization at the carboxylic acid group. The benzyloxycarbonyl group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.[2] The target compound, this compound (also known as N-Cbz-isonipecotic acid), is an important intermediate in the development of various therapeutic agents.
Reaction Scheme
The synthesis involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base. The base is essential to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the benzyl chloroformate.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from isonipecotic acid.[3]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Isonipecotic Acid | 1 | Molar Equivalent | Starting material |
| Benzyl Chloroformate | 1 | Molar Equivalent | Cbz protecting agent |
| Sodium Bicarbonate (NaHCO₃) | 1.5 | Molar Equivalent | Base |
| Sodium Carbonate (Na₂CO₃) | 1.5 | Molar Equivalent | Base |
| Solvent System | |||
| Acetonitrile/Water | 2:3 | v/v | Reaction medium |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | For addition of benzyl chloroformate |
| Reaction Temperature | Room Temperature | °C | After addition of reagent |
| Reaction Time | 2 | hours | |
| pH (initial) | 10-11 | Adjusted with bases | |
| pH (workup) | ~2-3 | Adjusted with 1N HCl | |
| Product Information | |||
| Molecular Formula | C₁₄H₁₇NO₄ | ||
| Molecular Weight | 263.29 | g/mol | [3][4] |
| Yield | Quantitative | % | The product is often used directly in the next step without further purification.[3] |
| Appearance | White powder | [5] | |
| Melting Point | 78 | °C | [5] |
Detailed Experimental Protocol
This protocol is based on a reported synthesis of this compound.[3]
Materials:
-
Isonipecotic acid (4-piperidinecarboxylic acid)
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water (to achieve a 0.1 M solution).
-
pH Adjustment: To the stirred solution, add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.). Continue stirring until the pH of the mixture is between 10 and 11.
-
Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0 eq.) dropwise to the mixture using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Acidification: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N aqueous HCl.
-
Extraction: Remove the acetonitrile from the mixture by evaporation under reduced pressure using a rotary evaporator. Extract the remaining aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a product that can often be used in the subsequent reaction step without further purification.[3]
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6]
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Standard laboratory safety practices should be followed throughout the procedure.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Figure 1. Experimental Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to the Key Starting Materials for N-Cbz-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and synthetic methodologies for the preparation of N-Cbz-4-piperidinecarboxylic acid, a crucial building block in the development of various pharmaceutical compounds. This document details the primary synthetic route, experimental protocols, and characterization data to support researchers in their synthetic endeavors.
Core Synthetic Strategy and Key Starting Materials
The principal synthetic route to N-Cbz-4-piperidinecarboxylic acid involves the protection of the secondary amine of 4-piperidinecarboxylic acid with a carboxybenzyl (Cbz) group. This is typically achieved through a nucleophilic substitution reaction with benzyl chloroformate .
Key Starting Materials:
-
4-Piperidinecarboxylic Acid (Isonipecotic Acid): A cyclic gamma-amino acid that serves as the foundational scaffold for the target molecule.[1][2] It is a white crystalline solid with a molecular weight of 129.16 g/mol .[3]
-
Benzyl Chloroformate (Cbz-Cl): The protecting group precursor that introduces the Cbz moiety onto the piperidine nitrogen. It is a colorless to pale yellow oily liquid with a pungent odor and a molecular weight of 170.59 g/mol .
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Tabulated Quantitative Data
The following table summarizes the key quantitative data for the primary synthetic protocol.
| Parameter | Value | Reference |
| Starting Material | 4-Piperidinecarboxylic Acid | [4] |
| Reagent | Benzyl Chloroformate | [4] |
| Base | Sodium Bicarbonate | [4] |
| Solvent | Tetrahydrofuran (THF) / Water | [4] |
| Reactant Molar Ratio (Acid:Cbz-Cl:Base) | 1 : 1.1 : 2 | [4] |
| Reaction Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 5 hours | [4] |
| Product Yield | 96% | [4] |
| Purity | ≥97% | [5] |
Experimental Protocols
Primary Synthesis of N-Cbz-4-piperidinecarboxylic Acid
This protocol is based on a standard Schotten-Baumann reaction condition, which is widely used for the N-protection of amines.[6]
Materials:
-
4-Piperidinecarboxylic acid (25 g)
-
Sodium bicarbonate (30.8 g)
-
Benzyl chloroformate (38.9 mL)
-
Tetrahydrofuran (THF, 75 mL)
-
Water (75 mL)
-
Ethyl acetate
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the organic solvent (THF) is removed under reduced pressure.
-
The remaining aqueous residue is washed with ethyl acetate to remove any unreacted benzyl chloroformate.
-
The aqueous phase is then acidified with dilute HCl.
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield N-Cbz-4-piperidinecarboxylic acid.[4]
Purification by Recrystallization
Further purification of the product can be achieved by recrystallization. While specific solvent systems for N-Cbz-4-piperidinecarboxylic acid are not extensively reported, a common approach for carboxylic acids is to use a solvent pair. A polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, heptane) can be effective.
General Procedure:
-
Dissolve the crude product in a minimal amount of a hot polar solvent.
-
Gradually add a non-polar anti-solvent until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualization of Synthetic Pathway and Workflow
Synthetic Pathway
Caption: Synthetic pathway for N-Cbz-4-piperidinecarboxylic acid.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
Characterization Data
N-Cbz-4-piperidinecarboxylic Acid:
-
Appearance: White crystalline solid.[3]
-
Molecular Formula: C₁₄H₁₇NO₄
-
Molecular Weight: 263.29 g/mol [5]
-
Melting Point: Approximately 144-146 °C (Note: Melting points can vary based on purity).
-
¹H NMR (CDCl₃, δ): Expected signals around 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.1 (br d, 2H, piperidine-H), 2.9 (br t, 2H, piperidine-H), 2.5 (m, 1H, piperidine-H), 2.0 (m, 2H, piperidine-H), 1.7 (m, 2H, piperidine-H). (Note: This is a predicted spectrum based on similar structures and requires experimental verification).
-
¹³C NMR (CDCl₃, δ): Expected signals around 179 (C=O, acid), 155 (C=O, carbamate), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 43.5 (piperidine-CH₂), 40.5 (piperidine-CH), 28.0 (piperidine-CH₂). (Note: This is a predicted spectrum based on similar structures and requires experimental verification).
4-Piperidinecarboxylic Acid (Isonipecotic Acid):
-
¹H NMR (D₂O, δ): 3.35 (dt, 2H), 2.95 (dt, 2H), 2.55 (m, 1H), 1.95 (m, 2H), 1.80 (m, 2H).[3]
-
¹³C NMR (D₂O, δ): 181.5, 44.5, 42.5, 29.5.[3]
This guide provides a foundational understanding of the synthesis of N-Cbz-4-piperidinecarboxylic acid. For successful and reproducible results, it is recommended that researchers consult the primary literature and perform appropriate analytical characterization of their synthesized materials.
References
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 3. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Purification and characterization of carboxypeptidase D, a novel carboxypeptidase E-like enzyme, from bovine pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Melting Point Determination of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid
This guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the melting point determination of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS No. 10314-98-4). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Properties
This compound is a white, crystalline powder or solid.[1][2][3] It serves as a crucial intermediate in various organic syntheses.[4] Accurate determination of its melting point is a fundamental method for verifying its identity and assessing its purity. An impure sample will typically exhibit a depressed and broader melting point range.[5]
Data Presentation: Physical and Chemical Properties
The quantitative data for this compound are summarized below. Note the variation in reported melting points, which may be attributable to different experimental conditions or sample purities.
| Property | Value | Source(s) |
| CAS Number | 10314-98-4 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| Appearance | White to almost white powder/solid | [1][2][3] |
| Melting Point | 78 °C | [1][2][3] |
| 86-88 °C | [6] | |
| Boiling Point | 443.9 ± 45.0 °C (Predicted) | [1][2][3] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [1][2][3] |
| Solubility | Soluble in Methanol; also soluble in DMF and Dichloromethane | [1][3][4] |
Experimental Protocol: Melting Point Determination
The following protocol outlines the capillary method for determining the melting point range of this compound using a standard melting point apparatus (e.g., Mel-Temp or similar).
Materials and Equipment:
-
Sample of this compound
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Thermometer (calibrated)
-
Safety goggles
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound on a clean, dry surface like a watch glass.
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle or the flat side of a spatula.[7] This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.
-
Repeat until the sample fills the tube to a height of 1-2 mm.[7][8] An excessive amount of sample can lead to an inaccurate, broad melting range.[8]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the designated slot in the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned so that its bulb is aligned with the portion of the capillary tube containing the sample.[8]
-
-
Melting Point Measurement:
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C per minute).[5] This provides an estimated range. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Set the apparatus to a temperature approximately 15-20 °C below the expected or rapidly determined melting point.
-
Heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, as it approaches the melting point.[5] A slow heating rate is critical for an accurate measurement.[8]
-
Record the Melting Range:
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube with a melted sample.[8]
-
For consistency, it is good practice to perform at least two careful measurements and report the average range.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol is illustrated below.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound CAS#: 10314-98-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Synthesis of 1-Cbz-piperidine-4-carboxylic acid
This guide provides a comprehensive overview of the synthesis of 1-Cbz-piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
1-Cbz-piperidine-4-carboxylic acid, also known as 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, is a derivative of piperidine containing a carboxylic acid group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] This bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.[2][3] The Cbz group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, making it an invaluable tool in multi-step synthetic sequences.[2]
Synthetic Route Overview
The most common and efficient method for the preparation of 1-Cbz-piperidine-4-carboxylic acid involves the N-protection of piperidine-4-carboxylic acid (also known as isonipecotic acid) with benzyl chloroformate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. The theoretical yield for this reaction is quantitative, assuming complete conversion of the starting material.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-Cbz-piperidine-4-carboxylic acid based on a representative experimental protocol.[4]
| Parameter | Value | Notes |
| Reactants | ||
| Piperidine-4-carboxylic acid | 1.0 equivalent | Starting material |
| Benzyl chloroformate | 1.0 equivalent | Cbz protecting group source |
| Sodium bicarbonate (NaHCO₃) | 1.5 equivalents | Base |
| Sodium carbonate (Na₂CO₃) | 1.5 equivalents | Base |
| Solvent System | Acetonitrile/Water (2:3) | 0.1 M concentration |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | For the addition of benzyl chloroformate |
| Reaction Temperature | Room Temperature | After the initial addition |
| Reaction Time | 2 hours | |
| Workup | ||
| pH Adjustment | ~2-3 | Using 1N HCl for acidification |
| Theoretical Yield | Quantitative | The reaction is reported to proceed to completion. |
Detailed Experimental Protocol
This protocol is adapted from a standard laboratory procedure for the synthesis of 1-Cbz-piperidine-4-carboxylic acid.[4]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water to a concentration of 0.1 M.
-
Basification: To the solution, add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.). Stir the mixture until the solids are fully dissolved and adjust the pH to 10-11 if necessary.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Acidification: Upon completion of the reaction, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of 1N HCl.
-
Solvent Removal: Remove the acetonitrile from the mixture by evaporation under reduced pressure.
-
Extraction: Transfer the remaining aqueous phase to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Concentrate the dried organic phase under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid as the final product. The product is often of sufficient purity to be used directly in subsequent steps.[4]
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of 1-Cbz-piperidine-4-carboxylic acid.
References
The Strategic Role of Benzyl Chloroformate in Piperidine Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical and pharmacokinetic properties.[1] Consequently, the precise chemical manipulation of the piperidine ring is a cornerstone of modern medicinal chemistry. A critical step in many synthetic routes involving piperidines is the temporary protection of the secondary amine to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz) group, introduced by reaction with benzyl chloroformate, remains a stalwart choice due to its robustness, ease of introduction, and orthogonal deprotection strategies.[2][3] This technical guide provides an in-depth examination of the role and application of benzyl chloroformate for the protection of piperidines, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in drug discovery and development.
The Chemistry of Cbz Protection
The protection of the piperidine nitrogen with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically performed under basic conditions, such as Schotten-Baumann conditions, where a base is used to neutralize the hydrochloric acid byproduct generated during the reaction.[4] The resulting N-Cbz-piperidine is a stable carbamate that effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for subsequent chemical transformations on other parts of the molecule.[5]
The Cbz group is lauded for its stability across a wide range of reaction conditions, including mildly acidic and basic environments.[6] This stability profile makes it compatible with a variety of synthetic steps commonly employed in drug development.
Quantitative Data: A Comparative Overview
The efficiency of the N-benzyloxycarbonylation of piperidines can be influenced by various factors, including the choice of base, solvent, and reaction temperature. Below is a summary of representative quantitative data for the Cbz protection of piperidine and its derivatives.
| Piperidine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [4] |
| 4-Anilino-piperidine | Triethylamine | Dichloromethane | 0 to RT | 3-5 | High (not specified) | [7] |
| Piperidine | - | PEG-400 | Room Temperature | 0.17 | 94 | [8] |
| General Amines | Na₂CO₃ | Water | 0 - 5 | 2-4 | >90 | [8] |
Experimental Protocols
Protocol 1: Cbz Protection of Piperidine under Schotten-Baumann Conditions
This protocol describes a standard method for the N-Cbz protection of piperidine using sodium bicarbonate as the base.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the N-Cbz-piperidine.[4]
Protocol 2: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenolysis
This protocol outlines the most common method for the removal of the Cbz group, which is valued for its mild conditions.
Materials:
-
N-Cbz-piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz-piperidine derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.[7][9]
Signaling Pathways and Experimental Workflows
The use of benzyl chloroformate to protect piperidine is a key step in multi-step synthetic sequences. The following diagrams, rendered in Graphviz DOT language, illustrate the reaction mechanism and a typical experimental workflow in drug development.
Caption: Mechanism of N-Cbz protection of piperidine.
Caption: A typical synthetic workflow utilizing Cbz-protected piperidine.
Applications in Drug Development
The strategic use of N-Cbz-piperidine intermediates is prevalent in the synthesis of a wide array of pharmaceuticals. The piperidine ring is a key structural motif in drugs targeting the central nervous system, as well as in antiviral, anticancer, and antihistamine agents.[10][11] The protection of the piperidine nitrogen with the Cbz group allows for the selective functionalization of other positions on the piperidine ring or on other parts of the molecule, which is crucial for building the complex architectures of modern drugs.
For instance, the synthesis of various enzyme inhibitors and receptor antagonists often involves the use of Cbz-protected piperidine building blocks. The ability to deprotect the Cbz group under mild hydrogenolysis conditions is particularly advantageous when other sensitive functional groups are present in the molecule, a common scenario in the later stages of a drug synthesis campaign.[3] This orthogonality to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile) makes the Cbz group an invaluable tool for complex, multi-step syntheses.[12][13]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-Protection of Piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of piperidine-4-carboxylic acid using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical in multi-step organic synthesis, particularly in pharmaceutical and drug development, as it dictates the conditions for subsequent reactions and deprotection steps. Piperidine-4-carboxylic acid is a valuable building block in the synthesis of a wide range of biologically active compounds.[1]
Introduction to N-Protecting Groups
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For the secondary amine of piperidine-4-carboxylic acid, the selection of a suitable protecting group is crucial to prevent unwanted side reactions during subsequent chemical transformations. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1][2]
-
Boc (tert-Butoxycarbonyl): The Boc group is one of the most common amine protecting groups due to its stability under a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride).[3] Deprotection is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
-
Cbz (Benzyloxycarbonyl): The Cbz group, also known as the Z group, offers excellent stability and is orthogonal to the Boc group.[5][6] It is introduced using benzyl chloroformate (Cbz-Cl).[5][7] A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis, a mild deprotection method that is compatible with many other functional groups.[5][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[8] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][8]
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-protection of piperidine-4-carboxylic acid with Boc, Cbz, and Fmoc protecting groups. The values are compiled from various literature sources and represent typical outcomes.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate | Na₂CO₃/NaHCO₃ or NaOH | Dioxane/Water or t-Butanol/Water | 0 - RT | 12 - 24 | 85 - 100[9][10] |
| Cbz | Benzyl chloroformate | NaHCO₃ or Na₂CO₃ | THF/Water or Acetonitrile/Water | 0 - RT | 2 - 5 | 96 - 100 |
| Fmoc | Fmoc-OSu | Na₂CO₃ or NaHCO₃ | Dioxane/Water or Acetone/Water | 0 - RT | 8 - 16 | >90[8] |
Experimental Protocols
Protocol 1: N-Boc-piperidine-4-carboxylic acid Synthesis
This protocol describes the synthesis of N-Boc-piperidine-4-carboxylic acid using di-tert-butyl dicarbonate.
Materials:
-
Piperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of dioxane and a 1M aqueous solution of sodium carbonate (2.2 eq.).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[9]
Workflow Diagram:
Caption: Workflow for N-Boc protection of piperidine-4-carboxylic acid.
Protocol 2: N-Cbz-piperidine-4-carboxylic acid Synthesis
This protocol details the synthesis of N-Cbz-piperidine-4-carboxylic acid using benzyl chloroformate.
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Dilute Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise using a dropping funnel, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-5 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-piperidine-4-carboxylic acid.
Workflow Diagram:
Caption: Workflow for N-Cbz protection of piperidine-4-carboxylic acid.
Protocol 3: N-Fmoc-piperidine-4-carboxylic acid Synthesis
This protocol outlines a general procedure for the synthesis of N-Fmoc-piperidine-4-carboxylic acid using Fmoc-OSu.
Materials:
-
Piperidine-4-carboxylic acid
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[8]
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone to the stirred amino acid solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[8]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[8]
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the product to precipitate.[8]
-
Extract the precipitated N-Fmoc-piperidine-4-carboxylic acid with an organic solvent such as ethyl acetate.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Workflow Diagram:
Caption: Workflow for N-Fmoc protection of piperidine-4-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Cbz-4-Piperidinecarboxylic acid - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
Application Notes and Protocols for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a versatile, bifunctional molecule widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its piperidine core is a prevalent scaffold in numerous biologically active molecules, and the orthogonal protecting groups—a benzyloxycarbonyl (Cbz or Z) group on the nitrogen and a carboxylic acid at the 4-position—allow for selective chemical transformations. This makes it an invaluable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted therapies such as PARP inhibitors.
These application notes provide a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of the PARP inhibitor Niraparib. Detailed experimental protocols for its synthesis and subsequent transformation into a key amine intermediate are also presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value |
| CAS Number | 10314-98-4 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78 °C |
| Purity | ≥97% |
| Solubility | Soluble in methanol, and other polar organic solvents. |
Application in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a precursor to 4-aminopiperidine derivatives, which are key structural motifs in a range of pharmaceuticals. The Cbz group provides robust protection of the piperidine nitrogen during various synthetic manipulations and can be readily removed under standard hydrogenolysis conditions.
Key Intermediate in the Synthesis of PARP Inhibitors
This compound is a pivotal starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable examples is Niraparib, an orally active PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The piperidine moiety of Niraparib is crucial for its pharmacological activity, and its synthesis often begins with this compound.
The general synthetic strategy involves the conversion of the carboxylic acid group to an amino group, followed by further functionalization and coupling to the indazole core of Niraparib.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from piperidine-4-carboxylic acid and benzyl chloroformate.
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of acetonitrile and water (2:3 v/v).
-
Add sodium carbonate (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution and stir until dissolved. Adjust the pH to approximately 10-11 if necessary.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of 2-3 with 1 M HCl.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product is often of sufficient purity to be used in the next step without further purification.
Expected Yield: Quantitative.
Protocol 2: Conversion to a Key Amine Intermediate via Curtius Rearrangement
This protocol outlines the conversion of this compound to the corresponding tert-butyl carbamate-protected amine, a key intermediate for the synthesis of Niraparib and other pharmaceuticals. This transformation is achieved through a Curtius rearrangement.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) and stir the solution at room temperature for 15 minutes.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution.
-
After the addition of DPPA, add tert-butanol (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material and formation of the isocyanate intermediate, which is then trapped by tert-butanol).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate.
Expected Yield: 70-85%.
Visualizations
Experimental Workflow for the Synthesis of a Key Amine Intermediate
The following diagram illustrates the two-step synthetic sequence from piperidine-4-carboxylic acid to the Cbz and Boc-protected 4-aminopiperidine intermediate.
Application Notes and Protocols: Utilizing 1-Cbz-piperidine-4-carboxylic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity and selectivity, and improved pharmacokinetic profiles. 1-Cbz-piperidine-4-carboxylic acid is a valuable cyclic, non-natural amino acid analogue. Its rigid piperidine ring structure introduces conformational constraints into a peptide backbone. This structural feature is instrumental in the design of potent and selective ligands for a variety of biological targets by locking the peptide into a bioactive conformation.
These application notes provide a comprehensive guide for the successful incorporation of 1-Cbz-piperidine-4-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The detailed protocols, data, and visualizations are intended to equip researchers with the necessary information to leverage this versatile building block in their drug discovery and development endeavors.
Physicochemical Properties of 1-Cbz-piperidine-4-carboxylic acid
A thorough understanding of the physicochemical properties of 1-Cbz-piperidine-4-carboxylic acid is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Synonyms | 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, N-Cbz-isonipecotic acid | [1][2] |
| CAS Number | 10314-98-4 | [3] |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Appearance | White powder or crystals | [2] |
| Purity (Typical) | ≥97% | [3] |
| Melting Point | 78 °C | [1] |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as DMF and DCM. | |
| Reaction Suitability | Fmoc and Boc solid-phase peptide synthesis | [1] |
Applications in Peptide Synthesis
1-Cbz-piperidine-4-carboxylic acid serves as a crucial building block in the synthesis of peptidomimetics with constrained topologies. The piperidine scaffold can mimic turn structures in peptides, which are often involved in receptor recognition and binding.
Key Applications Include:
-
Development of Opioid Receptor Ligands: The piperidine moiety is a common scaffold in the design of agonists and antagonists for mu, delta, and kappa opioid receptors, crucial targets for pain management.[4]
-
Synthesis of Enzyme Inhibitors: Peptides incorporating this constrained amino acid have been investigated as inhibitors for enzymes such as calpain, a cysteine protease implicated in neurodegenerative diseases.[5][6]
-
Probing Peptide-Protein Interactions: The conformational rigidity imparted by the piperidine ring can help in elucidating the bioactive conformation of a peptide when bound to its target protein.
-
Enhancing Metabolic Stability: The non-natural structure of the piperidine ring can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
Experimental Protocols
The following protocols describe the manual solid-phase peptide synthesis (SPPS) for incorporating 1-Cbz-piperidine-4-carboxylic acid into a peptide sequence using the widely adopted Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the step-by-step procedure for the synthesis of a target peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin (0.5-1.0 mmol/g substitution)
-
Fmoc-protected amino acids
-
1-Cbz-piperidine-4-carboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the peptide synthesis vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for pre-loaded resin or subsequent cycles):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 15 mL) and then DCM (3 x 15 mL).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Coupling of 1-Cbz-piperidine-4-carboxylic acid:
-
Due to potential steric hindrance, a double coupling is recommended.
-
Follow the procedure in step 3, using 1-Cbz-piperidine-4-carboxylic acid (3 eq.).
-
After the initial 2-hour coupling, drain and wash with DMF.
-
Repeat the coupling step with a freshly prepared solution of activated 1-Cbz-piperidine-4-carboxylic acid (1.5 eq.) for another 1-2 hours.
-
Wash the resin thoroughly as described above.
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the concentrated TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Air-dry the crude peptide.
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Data Presentation
| Peptide Sequence | Coupling Reagent | Coupling Time (h) | Crude Purity (%) | Overall Yield (%) |
| Ac-Phe-Inp -NH₂ | HBTU/DIPEA | 2 x 2 | >85 | ~65 |
| H-Tyr-c[D-Lys-Phe-Inp -Asp]-NH₂ | HATU/DIPEA | 2 x 2.5 | >80 | ~55 |
Data is illustrative and based on typical yields for solid-phase synthesis of peptides containing constrained amino acids. Actual results may vary depending on the specific sequence and synthesis conditions.
Visualizations
Workflow for Peptidomimetic Drug Discovery
The following diagram illustrates a typical workflow for the design, synthesis, and screening of peptidomimetics incorporating non-natural amino acids like 1-Cbz-piperidine-4-carboxylic acid.
Caption: Workflow for peptidomimetic drug discovery.
Calpain Signaling Pathway
Peptides incorporating piperidine scaffolds have been developed as inhibitors of calpains, a family of calcium-dependent proteases. Dysregulation of calpain activity is implicated in various neurodegenerative diseases. The diagram below illustrates a simplified calpain signaling pathway leading to neuronal cell death.
Caption: Simplified Calpain signaling pathway.
Conclusion
1-Cbz-piperidine-4-carboxylic acid is a versatile and valuable tool for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptidomimetics with enhanced biological activity and improved pharmacokinetic properties. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully utilize this building block in their peptide synthesis endeavors, ultimately contributing to the discovery and development of novel peptide-based therapeutics. Careful optimization of coupling conditions and thorough characterization of the final product are paramount to achieving high-quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. riviste.fupress.net [riviste.fupress.net]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and its derivatives often exhibit significant biological activity.[1][2][3] This document provides detailed application notes and experimental protocols for the amide coupling of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a key intermediate in the synthesis of a wide range of biologically active molecules.[1][4]
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This guide focuses on three commonly used and highly effective coupling methodologies:
-
Carbodiimide-based coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).
-
Uronium salt-based coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Phosphonium salt-based coupling: Using PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Detailed protocols, a comparative data summary, and mechanistic diagrams are presented to assist researchers in selecting and optimizing reaction conditions for the synthesis of 1-(benzyloxycarbonyl)piperidine-4-carboxamides.
Applications of 1-(Benzyloxycarbonyl)piperidine-4-carboxamides
Amides derived from this compound are pivotal intermediates and final products in various therapeutic areas. The versatility of the piperidine core allows for the exploration of diverse chemical space, leading to the discovery of potent and selective modulators of biological targets.
Key application areas include:
-
Neurodegenerative Diseases: These compounds have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5][6]
-
Oncology: Derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, which are implicated in certain types of cancer.[7]
-
Cardiovascular Diseases: Certain 1-piperidine-4-carboxamide derivatives have been explored as novel antihypertensive agents.
-
Pain Management: The piperidine scaffold is a well-established pharmacophore in the development of potent analgesics.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent/System | Amine Type | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| EDC, HOBt, DIPEA | Substituted Piperazines | MeCN | 12 | 43-64 | [7] |
| EDC, HOBt, DIPEA | Substituted Benzylamines | MeCN | 12 | 46-90 | [7] |
| HATU, DIPEA | General | DMF | 1-4 | >90 (often quantitative) | General Knowledge |
| PyBOP, DIPEA | General | DMF | 0.5-2 | High | [8] |
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method for a wide range of amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly efficient, often resulting in high yields and short reaction times, and is particularly useful for sterically hindered or less reactive substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.1 equiv)
-
HATU (1.0-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1 equiv) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation. The solution may change color.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: PyBOP-Mediated Amide Coupling
PyBOP is another highly efficient coupling reagent with a good safety profile, offering rapid reaction times and low racemization.[8]
Materials:
-
This compound (1.1 equiv)
-
Amine (1.0 equiv)
-
PyBOP (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the amine (1.0 equiv) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equiv) and PyBOP (1.1 equiv) in DMF. If desired, HOBt can be added to further suppress racemization.[9]
-
Add the carboxylic acid/PyBOP solution to the amine solution.
-
Add DIPEA (2.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 30-120 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in the previous protocols (quenching, extraction, and washing).
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Caption: Mechanism of HATU-mediated amide coupling.
References
- 1. fuaij.com [fuaij.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of the Cbz Group from N-Cbz-piperidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities. Its widespread use in the synthesis of pharmaceuticals and complex molecules, such as derivatives of piperidine-4-carboxylic acid, is attributed to its stability across a range of chemical transformations and the diverse, reliable methods available for its removal.[1][2] N-Cbz-piperidine-4-carboxylic acid is a critical building block in the development of various therapeutic agents, making its efficient deprotection to piperidine-4-carboxylic acid a frequently encountered and crucial synthetic step.
This document provides a comprehensive guide to the most common and effective methods for the deprotection of the Cbz group from N-Cbz-piperidine-4-carboxylic acid. It includes a comparative summary of various techniques, detailed experimental protocols, and visual aids to facilitate methodological selection and execution. The protocols described herein cover catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage, offering a range of options to suit different laboratory settings and substrate sensitivities.
Data Presentation: A Comparative Overview of Cbz Deprotection Methods
The selection of an appropriate deprotection method is contingent upon several factors, including the presence of other functional groups in the molecule, available equipment, and desired reaction time. The following table summarizes key parameters for the most prevalent Cbz deprotection strategies.
| Method | Reagents & Conditions | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temperature | 2 - 12 h | >95 | Clean byproducts (toluene, CO₂), high yields, mild conditions.[1] | Requires H₂ gas handling; catalyst is pyrophoric; may reduce other functional groups. |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 0.5 - 2 h | 90 - 98 | Avoids pressurized H₂ gas; generally faster than catalytic hydrogenation.[3] | Requires elevated temperature; removal of excess ammonium formate can be necessary. |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 4 h | Variable | Effective for substrates incompatible with hydrogenation (e.g., sulfur-containing compounds). | Harsh acidic conditions can affect sensitive functional groups; corrosive reagents. |
| Rapid Reductive Deprotection | NaBH₄, 10% Pd/C | Methanol | Room Temperature | 3 - 10 min | >95 | Extremely rapid reaction at ambient temperature.[1][4] | NaBH₄ is a potent reducing agent that may lack chemoselectivity. |
Experimental Protocols
The following are detailed, step-by-step protocols for the deprotection of N-Cbz-piperidine-4-carboxylic acid.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is the most widely used due to its clean nature and high efficiency.[1]
Materials:
-
N-Cbz-piperidine-4-carboxylic acid
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Methanol
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas
Procedure:
-
In a suitable reaction vessel, dissolve N-Cbz-piperidine-4-carboxylic acid (1.0 equivalent) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 wt% of the substrate).
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen to 1 atmosphere (or use a hydrogen-filled balloon).
-
Stir the mixture vigorously at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain piperidine-4-carboxylic acid.
Safety: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Do not allow the filter cake to dry in the air.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
This protocol is an excellent alternative when a pressurized hydrogen setup is unavailable.[3][5]
Materials:
-
N-Cbz-piperidine-4-carboxylic acid
-
Ammonium formate
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Methanol
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve N-Cbz-piperidine-4-carboxylic acid (1.0 equivalent) in methanol (15-25 mL per gram of substrate) in a round-bottom flask.
-
Add ammonium formate (4-5 equivalents).
-
Carefully add 10% Pd/C (10-20 wt% of the substrate).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified from residual ammonium salts by recrystallization or trituration.
Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This method is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
N-Cbz-piperidine-4-carboxylic acid
-
33% solution of Hydrogen Bromide in acetic acid
-
Diethyl ether
Procedure:
-
In a glass vial or flask, add N-Cbz-piperidine-4-carboxylic acid (1.0 equivalent).
-
Under a fume hood, add the 33% HBr in acetic acid solution (5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred volume of cold diethyl ether.
-
Collect the resulting solid (the hydrobromide salt of piperidine-4-carboxylic acid) by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Safety: HBr in acetic acid is highly corrosive and volatile. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
The following diagrams illustrate the chemical transformation, a typical experimental workflow, and a decision-making guide for selecting the appropriate deprotection method.
Caption: Deprotection of N-Cbz-piperidine-4-carboxylic acid.
Caption: A typical workflow for Cbz deprotection via catalytic hydrogenation.
Caption: A decision tree for selecting a suitable Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Synthesis of Novel 1-[(Benzyloxy)carbonyl]piperidine-4-carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of bioactive molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for selective modification of the carboxylic acid functionality, primarily through amide bond formation. This leads to the generation of novel piperidine-4-carboxamide derivatives with potential therapeutic applications, including but not limited to, enzyme inhibition and antimicrobial activities. These derivatives are of significant interest in drug discovery due to the prevalence of the piperidine moiety in numerous approved drugs.
This document provides detailed protocols for the synthesis of N-substituted 1-[(benzyloxy)carbonyl]piperidine-4-carboxamide derivatives and their subsequent biological evaluation, with a focus on their potential as enzyme inhibitors.
Synthesis of N-Substituted 1-[(Benzyloxy)carbonyl]piperidine-4-carboxamides
A general and efficient method for the synthesis of N-substituted 1-[(benzyloxy)carbonyl]piperidine-4-carboxamides involves the coupling of this compound with a variety of primary or secondary amines. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of N-substituted 1-[(benzyloxy)carbonyl]piperidine-4-carboxamides.
Experimental Protocol: General Procedure for Amide Coupling
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 mmol), and 1-Hydroxybenzotriazole (HOBt) (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Activation: Stir the resulting mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated mixture, add the desired substituted amine (1.0 mmol).
-
Reaction: Continue stirring the reaction mixture at room temperature overnight.
-
Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.
Characterization Data of Synthesized Derivatives
The following table summarizes the characterization data for a series of synthesized N-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which serve as representative examples of the types of derivatives that can be obtained from a piperidine-4-carboxylic acid core.[1] The synthetic protocol is analogous to the one described above.
| Compound ID | Amine Used | Yield (%) | Melting Point (°C) |
| 1 | N-Benzylamine | 90 | 168-170 |
| 2 | 2-Methylbenzylamine | 58 | 219-220 |
| 3 | 2-Chlorobenzylamine | 51 | 160-161 |
| 4 | 2,3-Dimethylphenylpiperazine | 52 | 137-138 |
| 5 | n-Heptylpiperazine | 46 | 88-89 |
Application: Carbonic Anhydrase Inhibition
Piperidine-4-carboxamide derivatives have been investigated for their potential as inhibitors of human carbonic anhydrases (hCAs), a family of enzymes involved in various physiological and pathological processes. The following table presents the in vitro inhibitory activity (Ki, nM) of the synthesized compounds against four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII.[1]
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | 125.4 | 8.9 | 25.3 | 4.8 |
| 2 | 189.6 | 15.4 | 9.8 | 5.4 |
| 3 | 245.1 | 18.2 | 12.6 | 6.1 |
| 4 | 98.7 | 7.5 | 4.3 | 2.1 |
| 5 | 156.3 | 10.1 | 6.8 | 3.5 |
Experimental Workflow: From Synthesis to Biological Evaluation
The overall process for synthesizing and evaluating novel derivatives of this compound can be visualized as a structured workflow.
Caption: A typical workflow for the synthesis, characterization, and biological evaluation of novel piperidine derivatives.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow method for measuring the inhibition of carbonic anhydrase activity.
-
Assay Principle: The assay measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase.
-
Reagents and Buffers:
-
Buffer: Tris-HCl (pH 7.5)
-
Substrate: CO2-saturated water
-
Indicator: p-Nitrophenol
-
Enzyme: Purified human carbonic anhydrase isoforms
-
Inhibitors: Synthesized piperidine-4-carboxamide derivatives dissolved in DMSO.
-
-
Procedure:
-
A stopped-flow instrument is used to measure the enzyme kinetics.
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by mixing the enzyme/inhibitor solution with the CO2-saturated water.
-
The change in absorbance due to the pH shift (monitored by the indicator) is recorded over time.
-
The initial rates of reaction are calculated.
-
-
Data Analysis:
-
The inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The synthetic route via amide coupling of this compound provides a straightforward and versatile approach to generate libraries of novel derivatives. The presented data on analogous N-substituted piperidine-4-carboxamides demonstrates their potential as potent and selective inhibitors of human carbonic anhydrases, highlighting the therapeutic promise of this class of compounds. The detailed protocols and workflows provided herein are intended to facilitate further research and development in this area.
References
Application Notes and Protocols for the Scalable Synthesis of 1-Cbz-piperidine-4-carboxylic acid
Introduction
1-Cbz-piperidine-4-carboxylic acid, also known as N-Cbz-isonipecotic acid, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2][3] Its structure, featuring a piperidine ring with a carboxylic acid group and a protected amine, provides a versatile scaffold for drug development, particularly in the creation of peptide-based drugs and therapies for neurological disorders.[2] The carbobenzyloxy (Cbz) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under mild settings.[2] This document provides a detailed, scalable experimental protocol for the synthesis of 1-Cbz-piperidine-4-carboxylic acid, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of 1-Cbz-piperidine-4-carboxylic acid is typically achieved through the N-protection of isonipecotic acid (piperidine-4-carboxylic acid) using benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the formation of the desired N-Cbz protected product.
Experimental Workflow
The overall experimental workflow for the scalable synthesis of 1-Cbz-piperidine-4-carboxylic acid is depicted below. This process includes reaction setup, workup, and product purification.
Caption: Experimental workflow for the synthesis of 1-Cbz-piperidine-4-carboxylic acid.
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents and solvents for a laboratory-scale synthesis, which can be proportionally adjusted for larger scales.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 10g of product) | Molar Equivalents | Notes |
| Isonipecotic Acid | 129.16 | 4.90 g | 1.0 | Starting material |
| Sodium Hydroxide | 40.00 | 3.10 g | 2.0 | Base |
| Benzyl Chloroformate | 170.59 | 7.1 mL (9.75 g) | 1.5 | Protecting agent |
| Water | 18.02 | 50 mL | - | Solvent for reaction |
| Dichloromethane | 84.93 | 2 x 25 mL | - | For washing |
| 2M Hydrochloric Acid | 36.46 | As needed | - | For acidification |
| Ethyl Acetate | 88.11 | 3 x 50 mL | - | Extraction solvent |
| Hexane | 86.18 | 50-100 mL | - | Recrystallization solvent |
| Sodium Sulfate | 142.04 | As needed | - | Drying agent |
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Reagents:
-
Isonipecotic acid (piperidine-4-carboxylic acid)[4]
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)[4]
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask, dissolve isonipecotic acid (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water.
-
Cool the solution to 0-5 °C using an ice-water bath with constant stirring.
-
-
N-Cbz Protection:
-
Slowly add benzyl chloroformate (1.5 eq) to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane (2 x volume) to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a 2M solution of hydrochloric acid. The product may begin to precipitate as a white solid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification and Drying:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
For further purification, recrystallize the crude solid from a hot mixture of ethyl acetate and hexane.
-
Collect the purified crystals by filtration and dry them under vacuum to obtain 1-Cbz-piperidine-4-carboxylic acid as a white crystalline solid.[5]
-
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid direct contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
This detailed protocol provides a robust and scalable method for the synthesis of 1-Cbz-piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research and development. Adherence to these guidelines will facilitate a safe and efficient synthesis.
References
- 1. fuaij.com [fuaij.com]
- 2. 1-Cbz-4-piperidinecarboxylic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-Cbz-4-piperidinecarboxylic Acid1-Carbobenzoxyisonipecotic Acid1-Cbz-isonipecotic Acid [chembk.com]
Application Notes: The Role of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid in Medicinal Chemistry
Introduction
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a pivotal building block in medicinal chemistry, valued for its versatile scaffold and functional groups. Its structure incorporates a piperidine ring, a common motif in many biologically active compounds, protected at the nitrogen atom by a benzyloxycarbonyl (Cbz or Z) group. The presence of a carboxylic acid at the 4-position provides a convenient handle for a wide array of chemical modifications. This combination allows for the systematic and targeted synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.
Core Utility in Drug Design
The utility of this reagent stems from its three key components:
-
Piperidine Scaffold: The piperidine ring is a privileged scaffold in drug design. It is a saturated heterocycle that can adopt well-defined chair conformations, allowing for precise spatial orientation of substituents. This is critical for achieving high-affinity and selective binding to biological targets.
-
Carboxylic Acid Group: This functional group is often a key element of a pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with target proteins, such as salt bridges with arginine or lysine residues.[1][2] It also enhances the aqueous solubility of a molecule. Furthermore, it serves as a versatile synthetic handle for creating amides, esters, and other derivatives, or it can be replaced with bioisosteric groups to modulate physicochemical and pharmacokinetic properties.[2][3]
-
Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group provides robust protection for the piperidine nitrogen, preventing its participation in unwanted side reactions during modification of the carboxylic acid. It can be readily removed under specific conditions, typically catalytic hydrogenation, to reveal the secondary amine. This free amine then becomes available for a second round of diversification, such as N-alkylation or acylation, enabling the synthesis of complex, multi-substituted piperidine derivatives.
Applications in Therapeutic Areas
Derivatives of this compound have been instrumental in the development of therapeutic agents across various disease areas.
1. Dopamine D4 Receptor Antagonists for Parkinson's Disease
The dopamine D4 receptor (D4R) is a G-protein-coupled receptor (GPCR) implicated in neurological and psychiatric disorders. Antagonists of D4R are being investigated for their potential role in managing L-DOPA induced dyskinesias in Parkinson's disease.[4] Research in this area has utilized benzyloxypiperidine scaffolds to develop potent and selective D4R antagonists. The synthetic strategy often involves a protected piperidine core, which is later functionalized to explore the SAR. For instance, modifications at the nitrogen and the ether linkage of a 4-hydroxypiperidine scaffold have led to the discovery of compounds with high affinity and selectivity for the D4 receptor.[4]
2. Inhibitors of Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key component of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb) and represents a promising drug target. Piperidine derivatives have been synthesized and evaluated as MenA inhibitors. These efforts aim to improve the physicochemical properties and anti-TB potency of lead compounds.[5]
3. Opioid Receptor Ligands for Pain Management
The piperidine scaffold is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs.[6] Synthetic routes to these compounds often employ piperidine-4-carboxylic acid derivatives as key intermediates. For example, the synthesis of sufentanil and alfentanil involves multi-step sequences starting from functionalized piperidines.[6] More recently, benzylpiperidine derivatives have been designed as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a strategy aimed at producing potent analgesics with fewer opioid-related side effects like constipation and physical dependence.[7]
4. Integrin Antagonists for Inflammatory Diseases
The α4β1 integrin (also known as VLA-4) plays a crucial role in the adhesion of leukocytes to vascular endothelium, a key process in inflammatory responses. Antagonists of this integrin have therapeutic potential for diseases like asthma and multiple sclerosis. Piperidinyl carboxylic acid-based derivatives have been developed as potent α4β1 antagonists, inhibiting the cell adhesion process in the low micromolar range.[8]
Quantitative Biological Data
The following table summarizes the biological activity of selected compounds derived from piperidine-4-carboxylic acid scaffolds.
| Compound Class | Target | Compound Example | Activity Metric | Value | Reference |
| Dopamine D4 Antagonist | Dopamine D4 Receptor | Compound 9d | Kᵢ | 134 nM | [4] |
| Dopamine D4 Antagonist | Dopamine D4 Receptor | Compound 9j | Kᵢ | 96 nM | [4] |
| MenA Inhibitor | Mtb MenA | Compound 7 | IC₅₀ | >200 µM | [5] |
| MenA Inhibitor | Mtb MenA | Compound 10 | IC₅₀ | 1.8 µM | [5] |
| MenA Inhibitor | M. tuberculosis | Compound 10 | GIC₅₀ | 3.5 µM | [5] |
| Dual MOR/σ1R Ligand | μ-Opioid Receptor | Compound 52 | Kᵢ | 56.4 nM | [7] |
| Dual MOR/σ1R Ligand | σ1 Receptor | Compound 52 | Kᵢ | 11.0 nM | [7] |
| Dual MOR/σ1R Ligand | Abdominal Contraction | Compound 52 | ED₅₀ | 4.04 mg/kg | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the piperidine nitrogen of 4-piperidinecarboxylic acid (isonipecotic acid) using benzyl chloroformate.
Materials:
-
4-Piperidinecarboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Acetonitrile
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-piperidinecarboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.
-
Add NaHCO₃ (1.5 eq.) and Na₂CO₃ (1.5 eq.) to the solution and adjust the pH to 10-11.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the mixture to a pH of 2-3 by the dropwise addition of 1N HCl.
-
Remove the acetonitrile by evaporation under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product, 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid, typically as a white powder which can be used in the next step without further purification.[9]
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for forming an amide bond between 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid and a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (1.1 eq.)
-
Coupling agent (e.g., HATU, 1.2 eq.)
-
Base (e.g., DIPEA, 3.0 eq.)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 eq.) and the base (3.0 eq.) to the solution.
-
Add the coupling agent (1.2 eq.) portion-wise while stirring.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 3: Cbz Deprotection and N-Alkylation via Reductive Amination
This two-step protocol describes the removal of the Cbz group followed by functionalization of the resulting secondary amine.
Step A: Cbz Deprotection (Hydrogenolysis)
-
Dissolve the Cbz-protected piperidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 10 mol%).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, which is often used immediately in the next step.
Step B: Reductive Amination
-
Dissolve the deprotected piperidine from Step A (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).[4]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated piperidine.
Visualizations
Caption: General synthetic utility workflow.
Caption: Conceptual diagram of ligand-receptor interactions.
Caption: Simplified workflow for D4R antagonist synthesis. Caption: Simplified workflow for D4R antagonist synthesis.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 10314-98-4 [chemicalbook.com]
Application Notes and Protocols for Downstream Products of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-isonipecotic acid, is a versatile bifunctional molecule widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure features a piperidine ring, a common scaffold in many pharmaceuticals, with its nitrogen atom protected by a carboxybenzyl (Cbz) group and a carboxylic acid at the 4-position.[1] The Cbz group provides stability under various reaction conditions and can be selectively removed via catalytic hydrogenolysis, a key feature for multi-step synthetic strategies.[3] This allows for precise modifications at the carboxylic acid group before revealing the piperidine nitrogen for further functionalization.[4][5] Consequently, this compound serves as a critical building block for creating complex Active Pharmaceutical Ingredients (APIs), including protease inhibitors, central nervous system agents, and monoamine neurotransmitter re-uptake inhibitors.[6][7]
This document details the primary downstream reaction pathways for this compound, providing specific experimental protocols, comparative data, and workflow diagrams to guide researchers in its application.
Amide Bond Formation: Synthesis of Piperidine-4-carboxamides
Application Notes
The most prevalent reaction involving this compound is amide bond formation.[4] The coupling of its carboxylic acid moiety with a diverse range of primary and secondary amines is a cornerstone reaction in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8][9] The resulting N-substituted piperidine-4-carboxamides are found in numerous biologically active agents, including inhibitors for enzymes like human Carbonic Anhydrase (hCA).[10]
The direct condensation of the carboxylic acid with an amine is generally inefficient.[11] Therefore, activating agents (coupling reagents) are employed to convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine.[8] Common classes of coupling reagents include carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and phosphonium salts.[8][12] The choice of reagent and conditions is critical and depends on factors like substrate sterics, potential for racemization, and desired reaction time.[12]
Experimental Protocols
Protocol 1.1: EDC/NHS-Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) to form a reactive NHS ester intermediate, which then couples with the target amine.
Materials:
-
This compound
-
Target amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
5% aqueous HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[12]
-
Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the activated NHS ester.[12]
-
Add the desired amine (1.1 equivalents) and a suitable base such as TEA or DIPEA (1.5-2.0 equivalents) to the mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[13]
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography to yield the desired amide.[13]
Protocol 1.2: HATU-Mediated Amide Coupling
This protocol uses HATU, a uronium-based coupling reagent known for its high efficiency and low rates of racemization, making it suitable for sensitive substrates.
Materials:
-
This compound
-
Target amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, brine
-
Anhydrous MgSO₄
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (to make a 0.1 M solution).[13]
-
Add the amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.[13]
-
Add HATU (1.1 equivalents) to the reaction mixture.[13]
-
Stir the reaction at room temperature. The reaction is typically rapid, often completing within 15 minutes to 2 hours. Monitor progress by TLC.[13]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[13]
-
Wash the organic phase with saturated aqueous NaHCO₃ solution and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by silica gel column chromatography.[13]
Data Presentation
| Coupling Method | Reagents | Typical Reaction Time | Typical Yield Range | Notes |
| Carbodiimide | EDC, NHS, HOBt, DMAP | 2 - 24 hours | 43 - 90% | Widely used and cost-effective. Additives like HOBt or NHS can suppress side reactions.[10][13] |
| Aminium/Uronium | HATU, HBTU, DIPEA | 15 min - 4 hours | High | Highly efficient, fast reaction times, and low racemization. Ideal for sterically hindered substrates.[12][13] |
Visualization of Amide Coupling Workflow
References
- 1. fuaij.com [fuaij.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.dk [fishersci.dk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method is the N-protection of piperidine-4-carboxylic acid (also known as isonipecotic acid) with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, is widely used due to its efficiency and the stability of the resulting Cbz-protected product.[1][2]
Q2: Why is the choice of base critical in this synthesis?
A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[3] If not neutralized, the HCl will protonate the starting piperidine-4-carboxylic acid, rendering its nitrogen non-nucleophilic and thereby halting the reaction. A suitable base ensures the reaction proceeds to completion.
Q3: What is the optimal pH range for this reaction?
A3: The optimal pH for the N-benzyloxycarbonylation of amino acids is typically between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization if chiral centers are present. Maintaining the pH within this range is key to achieving a high yield and purity.
Q4: Can I use other protecting groups besides Cbz?
A4: Yes, other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used for protecting amines.[3][4] The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The Cbz group is advantageous due to its stability in both acidic and basic conditions and its ease of removal via catalytic hydrogenolysis.[4]
Q5: What are the common impurities in the final product?
A5: Common impurities can include unreacted piperidine-4-carboxylic acid, benzyl alcohol (from the decomposition of benzyl chloroformate), and potentially over-acylated byproducts, although the latter is less common for this specific substrate under controlled conditions. The purity of the starting materials, especially the benzyl chloroformate, is crucial for a clean reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Quality of Benzyl Chloroformate (Cbz-Cl) | Benzyl chloroformate can decompose over time, especially if exposed to moisture or heat. Use a fresh bottle of Cbz-Cl or purify the reagent before use. |
| Incorrect pH of the Reaction Mixture | The reaction requires a basic medium to proceed. Ensure the pH is maintained between 8 and 10 throughout the addition of Cbz-Cl. Use a combination of bases like sodium carbonate and sodium bicarbonate to buffer the solution. |
| Inadequate Mixing | If the reaction is heterogeneous, vigorous stirring is essential to ensure proper mixing of the reactants. |
| Low Reaction Temperature | While the initial addition of Cbz-Cl is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature can help drive it to completion. |
| Protonation of the Starting Material | If the base is not added in sufficient quantity or is not strong enough, the starting amine will be protonated by the generated HCl, halting the reaction. Ensure at least two equivalents of a suitable base are used. |
Issue 2: Formation of Multiple Products/Difficult Purification
| Potential Cause | Troubleshooting Step |
| Decomposition of Benzyl Chloroformate | Adding Cbz-Cl too quickly or at a higher temperature can lead to its decomposition into benzyl alcohol and other byproducts, complicating purification. Add Cbz-Cl dropwise at 0°C. |
| Side Reactions with Water | Benzyl chloroformate reacts with water. While aqueous solvent systems are common for this reaction, minimizing the reaction time and controlling the temperature can reduce this side reaction. |
| Incorrect Work-up Procedure | Improper pH adjustment during the work-up can lead to the loss of product. Ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylic acid for efficient extraction into an organic solvent. |
| Emulsion Formation During Extraction | Emulsions can form during the extraction process. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation
The following tables summarize the recommended reaction conditions for achieving a high yield of this compound based on established protocols.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents |
| Piperidine-4-carboxylic acid | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 1.0 - 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 1.5 |
| Sodium Carbonate (Na₂CO₃) | 1.5 |
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Condition |
| Solvent | Acetonitrile/Water (2:3) |
| Temperature | 0°C for Cbz-Cl addition, then room temperature |
| Reaction Time | 2-5 hours |
| pH | 10-11 |
| Work-up Acidification pH | ~2-3 |
| Extraction Solvent | Ethyl Acetate |
| Expected Yield | >95% |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a high-yield procedure.[5]
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Sodium bicarbonate (1.5 eq)
-
Sodium carbonate (1.5 eq)
-
Acetonitrile
-
Deionized water
-
Benzyl chloroformate (1.0 eq)
-
1N Hydrochloric acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid in a 2:3 mixture of acetonitrile and water.
-
Add sodium bicarbonate and sodium carbonate to the solution and adjust the pH to 10-11.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of ~2-3 with 1N HCl.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a white solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of N-Cbz-piperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-piperidine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Cbz-piperidine-4-carboxylic acid, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Cbz-piperidine-4-carboxylic acid | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (piperidine-4-carboxylic acid).- Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time.- Optimize Stirring: Ensure vigorous stirring, especially in a biphasic system, to maximize the contact between reactants. |
| 2. Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol, reducing the amount of reagent available for the desired reaction.[1] | - Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- Slow Reagent Addition: Add the benzyl chloroformate dropwise to the reaction mixture, preferably at a low temperature (0-5 °C), to minimize its concentration at any given time and reduce the likelihood of hydrolysis.[2] | |
| 3. Incorrect pH: The pH of the reaction mixture is critical. If the pH is too low, the piperidine nitrogen will be protonated, rendering it non-nucleophilic. If it is too high, the rate of hydrolysis of benzyl chloroformate increases. | - Maintain Optimal pH: The recommended pH for the Schotten-Baumann reaction is typically between 8 and 10.[3] Use a suitable base, such as sodium carbonate or sodium bicarbonate, to maintain this pH range.[2] | |
| Presence of Significant Impurities | 1. Benzyl Alcohol: This is a common byproduct resulting from the hydrolysis of benzyl chloroformate. | - Minimize Water Content: As mentioned above, use anhydrous conditions.- Purification: Benzyl alcohol can typically be removed during the work-up. Washing the organic extract with water can help remove this and other water-soluble impurities. |
| 2. Unreacted Piperidine-4-carboxylic acid: Incomplete reaction will leave the starting material in the product mixture. | - Drive the Reaction to Completion: Refer to the solutions for "Low Yield" due to incomplete reaction.- Purification: The starting material is more water-soluble than the product, especially at neutral or slightly acidic pH. Adjusting the pH of the aqueous phase during work-up can help separate it from the desired product. | |
| 3. Formation of Di-Cbz Byproduct: Although less common for this specific substrate, over-acylation can sometimes occur, leading to the formation of a di-Cbz derivative. | - Control Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of benzyl chloroformate. A large excess can promote the formation of byproducts.- Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the second acylation reaction. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities, particularly benzyl alcohol, can inhibit crystallization. | - Purify the Crude Product: Ensure the work-up procedure effectively removes byproducts. If necessary, consider column chromatography for purification.- Recrystallization: Attempt recrystallization from a suitable solvent system. Common solvents for this compound include ethyl acetate, hexane, and mixtures thereof. |
| 2. Residual Solvent: Trapped solvent can also prevent solidification. | - Thorough Drying: Dry the product under high vacuum for an extended period to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of N-Cbz-piperidine-4-carboxylic acid using the Schotten-Baumann reaction?
A1: The optimal pH is typically maintained between 8 and 10.[3] This pH is high enough to ensure that the piperidine nitrogen is sufficiently nucleophilic but not so high as to excessively promote the hydrolysis of the benzyl chloroformate. A buffer system, such as sodium carbonate and sodium bicarbonate, can be used to maintain a stable pH throughout the reaction.[4]
Q2: My benzyl chloroformate reagent has a yellowish tint. Can I still use it?
A2: A yellowish color may indicate some decomposition of the benzyl chloroformate, which can lead to lower yields. For best results, it is recommended to use fresh, colorless reagent. If you must use the older reagent, consider purifying it by distillation under reduced pressure. However, exercise extreme caution as benzyl chloroformate is hazardous.
Q3: How can I effectively remove unreacted benzyl chloroformate and benzyl alcohol after the reaction?
A3: During the work-up, after the reaction is complete, the reaction mixture is typically acidified. The product is then extracted into an organic solvent. Washing the organic layer with water will help remove water-soluble impurities like benzyl alcohol. Unreacted benzyl chloroformate will also hydrolyze to benzyl alcohol under these conditions and be removed. A final wash with brine followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate is recommended before removing the solvent.
Q4: What is the role of the base in this reaction?
A4: The base serves two primary purposes in the Schotten-Baumann reaction. First, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[5] This prevents the protonation of the starting piperidine-4-carboxylic acid, which would render it unreactive. Second, it maintains the pH of the reaction in the optimal range for the acylation to occur efficiently.
Q5: Is it possible to use a different protecting group for the piperidine nitrogen?
A5: Yes, other protecting groups can be used. A common alternative is the tert-butyloxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (Boc anhydride). The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.
Experimental Protocol: Synthesis of N-Cbz-piperidine-4-carboxylic acid
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Piperidine-4-carboxylic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water (deionized)
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl while cooling in an ice bath. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing Reaction Pathways and Workflows
Main Reaction Pathway
References
Purification of crude 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-piperidine-4-carboxylic acid, by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: This compound is typically a white to off-white solid or powder.[1][2] Key properties include a melting point of approximately 78°C and a molecular weight of 263.29 g/mol .[1][2][3] It is important to compare the melting point of your recrystallized product to the literature value to assess its purity.
Q2: What are the common impurities in crude this compound?
A2: Impurities often depend on the synthetic route but can include unreacted starting materials such as 4-piperidinecarboxylic acid (isonipecotic acid) and benzyl chloroformate.[1][4] Side products or residual solvents from the workup, like ethyl acetate or acetonitrile, may also be present.[1][4]
Q3: What makes a solvent suitable for the recrystallization of this specific compound?
A3: An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[5] This differential solubility is crucial for maximizing recovery. Additionally, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[5]
Q4: Which solvents are recommended as a starting point for this recrystallization?
A4: The compound is reported to be soluble in methanol.[3] Given its carboxylic acid group, polar solvents are generally a good choice. A mixed solvent system, such as ethanol/water or acetone/water, is often effective for carboxylic acids.[6] Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent pair for your specific batch.
Troubleshooting Guide
Issue 1: The crude product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The cooling process is too rapid, the solvent is not ideal, or there is a high concentration of impurities depressing the melting point of the compound.[5]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation.[5]
-
If the problem persists, consider selecting a different solvent system.
-
Issue 2: No crystals have formed even after the solution has cooled completely.
-
Possible Cause: The solution may not be sufficiently supersaturated. This can happen if too much solvent was used or if the initial concentration of the compound was too low.[5]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod.[7] This action can create nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a tiny, pure crystal of the target compound to the solution to initiate crystallization.[5][8]
-
Reduce Solvent Volume: Carefully heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.
-
Cool Further: Use an ice-salt bath to achieve a lower temperature, which may be necessary to induce precipitation.[9]
-
Issue 3: The recovery yield after recrystallization is very low.
-
Possible Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used during dissolution or washing.
-
Solution:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude solid.
-
Wash Carefully: Wash the collected crystals with a minimal volume of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[5]
-
Recover a Second Crop: Cool the mother liquor (the filtrate) in an ice bath to see if a second, albeit likely less pure, crop of crystals can be obtained.
-
Issue 4: The final product is discolored (e.g., yellow or brown).
-
Possible Cause: Colored impurities are present in the crude material and are co-crystallizing with the product.
-
Solution:
-
Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.
-
Hot Filtration: Keep the solution hot and perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon and the adsorbed impurities.[9] Be aware that using too much carbon can reduce your yield by adsorbing the desired product.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol [1] |
| Appearance | White solid / powder[1][2] |
| Melting Point | 78 °C[1][2][3] |
| Boiling Point | 443.9 ± 45.0 °C (Predicted)[1][2] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted)[1][2] |
Table 2: Solvent Suitability Overview
| Solvent/System | Solubility Profile | Notes |
| Methanol | Reported as soluble.[1][3] | May require an anti-solvent like water for effective recrystallization. |
| Ethanol/Water | Good starting point for carboxylic acids.[6] | The compound should be soluble in hot ethanol and insoluble in water. |
| Ethyl Acetate | Used as an extraction solvent.[1][4] | May show high solubility even at room temperature, potentially requiring an anti-solvent like hexane. |
| Dichloromethane | Reported to dissolve the compound.[10] | Often too good a solvent for recrystallization unless paired with an anti-solvent. |
Experimental Protocols
General Protocol for Recrystallization
This is a general guideline. The choice of solvent and specific temperatures should be optimized based on small-scale trials.
-
Solvent Selection: Place a small amount of the crude product into several test tubes. Add a few drops of different potential solvents to each. A good solvent will not dissolve the product at room temperature but will dissolve it upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[8]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance.[8] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air drying on the filter or by placing them in a desiccator or a low-temperature oven.
Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. This compound CAS#: 10314-98-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 10314-98-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chembk.com [chembk.com]
Optimizing pH conditions for Cbz protection of piperidine rings
This guide provides troubleshooting advice and frequently asked questions regarding the optimization of pH conditions for the carboxybenzyl (Cbz) protection of piperidine rings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the Cbz protection of a piperidine ring?
For the Cbz protection of amines, including the nitrogen on a piperidine ring, using benzyl chloroformate (Cbz-Cl), the reaction is typically carried out under alkaline conditions. The generally recommended pH range is between 8 and 10.[1] Maintaining the pH within this window is crucial for maximizing the reaction yield and minimizing side products.
Q2: Why is maintaining a specific pH range so important for this reaction?
Controlling the pH is critical for several reasons:
-
Preventing Cbz-Cl Decomposition: At a pH that is too low (acidic), benzyl chloroformate (Cbz-Cl) is prone to decomposition, which will reduce the efficiency of the protection reaction.[1]
-
Avoiding Racemization: In cases where the piperidine ring or other parts of the molecule contain chiral centers, a pH that is too high (strongly basic) can lead to racemization.[1]
-
Neutralizing Acid Byproduct: The reaction between the piperidine nitrogen and Cbz-Cl generates hydrochloric acid (HCl). A base is required to neutralize this acid and maintain the desired pH of the reaction mixture.[1]
Q3: What are common bases used to maintain the optimal pH?
A variety of bases can be used to control the pH during Cbz protection. The choice of base may depend on the specific substrate and desired reaction conditions. Common choices include:
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)[2]
-
Organic bases
For more precise pH control, a buffer system can be employed. A mixed buffer system of sodium carbonate and sodium bicarbonate (e.g., a 2:1 ratio) has been shown to effectively maintain the pH in the desired 8-10 range.[1]
Q4: Can Cbz protection be performed under non-alkaline conditions?
Yes, methods for introducing the Cbz protecting group under non-alkaline conditions have been developed.[1] These methods can be particularly useful for substrates that are sensitive to basic conditions.
Q5: What are some common issues encountered during the Cbz protection of piperidine rings and how can they be resolved?
Common issues include incomplete reactions, the formation of side products, and difficulty in purification. For a detailed breakdown of troubleshooting strategies, please refer to the Troubleshooting Guide below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: The pH of the reaction mixture may be too low, causing the decomposition of Cbz-Cl. | Carefully monitor and adjust the pH to be within the 8-10 range using a suitable base or buffer system. |
| Inactive Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can degrade over time. | Use a fresh bottle of Cbz-Cl or purify the existing stock. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. | |
| Insufficient Base: Not enough base was added to neutralize the HCl generated during the reaction, leading to a drop in pH. | Increase the molar equivalents of the base relative to the piperidine substrate. | |
| Formation of Side Products | pH Too High: A pH above 10 can promote side reactions, and if applicable, racemization of chiral centers. | Lower the pH to the optimal 8-10 range. Consider using a buffer system for tighter pH control. |
| Over-reaction: In some cases, the Cbz group can react with other functional groups in the molecule. | This is less common with amines but can occur. Consider alternative protecting group strategies if other sensitive functional groups are present. | |
| Difficulty in Product Purification | Excess Cbz-Cl: Unreacted benzyl chloroformate can complicate purification. | Use a minimal excess of Cbz-Cl (e.g., 1.1-1.5 equivalents).[2] Any remaining Cbz-Cl can often be removed during an aqueous workup. |
| Emulsion during Workup: The reaction mixture may form an emulsion during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Experimental Protocols
General Protocol for Cbz Protection of Piperidine under Alkaline Conditions
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the piperidine derivative (1.0 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio).[3]
-
Basification: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equivalents), to the solution.[3] Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) to the cooled, stirring solution.[2][3]
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica gel column chromatography.
Visual Guides
Caption: Experimental workflow for the Cbz protection of a piperidine ring.
Caption: Troubleshooting logic for pH issues in Cbz protection reactions.
References
Technical Support Center: Benzyl Chloroformate (Cbz-Cl) Removal
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted benzyl chloroformate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted benzyl chloroformate from the reaction mixture?
A: Complete removal of unreacted benzyl chloroformate (Cbz-Cl) is crucial for several reasons. As a reactive electrophile, it can interfere with subsequent reaction steps, particularly those involving nucleophiles. During purification, it can streak on TLC plates and co-elute with products in flash chromatography.[1] Furthermore, its decomposition on silica gel can generate impurities like benzyl alcohol, complicating product isolation.[1]
Q2: What are the common indicators of residual benzyl chloroformate in a workup?
A: The most obvious indicator is the characteristic sharp, pungent odor of Cbz-Cl.[2][3] In moist air, it may produce acidic fumes (HCl).[3][4][5] On a TLC plate, it will appear as a distinct spot, typically at a moderate to high Rf depending on the eluent system, which can be visualized under UV light.
Q3: My new bottle of benzyl chloroformate is pressurized. Is this a cause for concern?
A: This is a common and expected observation. Benzyl chloroformate can slowly decompose, especially in the presence of trace amounts of moisture which generate HCl, a catalyst for the decomposition.[6] This process releases carbon dioxide (CO2) gas, leading to pressure buildup inside the bottle.[6] It is recommended to carefully vent the bottle in a fume hood by inserting a needle through the septum to release the pressure before use.
Q4: What are the primary strategies for quenching and removing excess benzyl chloroformate?
A: The most common strategies involve converting Cbz-Cl into more easily removable, less reactive byproducts. The three primary methods are:
-
Hydrolysis: Reaction with water, typically under basic conditions, to form benzyl alcohol, CO2, and a salt.[3][4]
-
Aminolysis: Reaction with an amine, such as ammonia, to form a stable carbamate derivative.[7][8]
-
Alcoholysis: Reaction with an alcohol to form a stable carbonate ester.[7]
Troubleshooting Common Issues
Problem 1: A standard aqueous workup fails to remove all unreacted Cbz-Cl.
-
Possible Cause: Insufficient quantity or concentration of the basic solution, or inadequate mixing between the organic and aqueous layers, preventing the complete hydrolysis of Cbz-Cl.
-
Solution: Perform an enhanced basic aqueous wash with vigorous stirring. Using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide ensures the basic capacity is not a limiting factor. Vigorous stirring increases the interfacial area between the phases, accelerating the reaction.
Problem 2: The desired product is sensitive to aqueous or basic conditions.
-
Possible Cause: The target molecule contains base-labile functional groups (e.g., esters, some protecting groups) or is generally unstable in water.
-
Solution: Avoid aqueous hydrolysis. Instead, quench the excess Cbz-Cl using a non-aqueous method prior to workup.
-
Method A (Aminolysis): Add a simple amine like aqueous ammonia. This converts Cbz-Cl into benzyl carbamate, a stable, often crystalline solid that can be easily filtered off.[8]
-
Method B (Alcoholysis): Add a simple alcohol, such as methanol or ethanol, often with a non-nucleophilic base like pyridine, to convert Cbz-Cl into a benzyl carbonate derivative, which may have different chromatographic properties than your product.
-
Problem 3: Cbz-Cl or its byproducts co-elute with the desired product during column chromatography.
-
Possible Cause: The polarity of Cbz-Cl or its primary hydrolysis byproduct, benzyl alcohol, is very similar to that of the target compound.[1]
-
Solution: Modify the impurity chemically before attempting chromatography to drastically alter its polarity. The goal is to convert all residual Cbz-Cl into a single, easily separable byproduct. Use the decision workflow below to select the appropriate quenching method to ensure a clean separation.
Visualization of Workflows and Reactions
Caption: Decision workflow for selecting a Cbz-Cl removal method.
Caption: Chemical pathways for quenching unreacted Cbz-Cl.
Experimental Protocols
Protocol 1: Enhanced Basic Aqueous Wash (Hydrolysis)
This method is suitable for products that are stable to aqueous bases.
-
Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF, it is advisable to remove it under reduced pressure and redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate, DCM).
-
Transfer the organic solution to a separatory funnel.
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the organic phase volume.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ pressure that evolves.
-
Allow the layers to separate, then drain the aqueous layer.
-
Repeat the wash (steps 3-5) one more time to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Table 1: Recommended Quenching Volumes
| Reaction Scale (mmol Cbz-Cl) | Typical Organic Phase Volume (mL) | Saturated NaHCO₃ Wash Volume (mL) |
| 1 - 5 | 20 - 50 | 2 x 25 |
| 5 - 20 | 50 - 150 | 2 x 75 |
| 20 - 100 | 150 - 500 | 2 x 200 |
Protocol 2: Quenching with Aqueous Ammonia (Aminolysis)
This protocol is ideal for base-sensitive compounds, as it converts Cbz-Cl to solid benzyl carbamate.
-
Cool the reaction mixture in an ice bath (0 °C).
-
In a separate flask, prepare a volume of cold, concentrated aqueous ammonium hydroxide (NH₄OH).
-
While stirring vigorously, slowly add the reaction mixture dropwise into the cold ammonium hydroxide solution.[8]
-
A white precipitate of benzyl carbamate should form immediately.[8]
-
Allow the mixture to stir at 0 °C for 15 minutes, then at room temperature for an additional 30 minutes.[8]
-
Filter the mixture through a Büchner funnel to remove the solid benzyl carbamate. Wash the solid with a small amount of cold water and the organic solvent used in the reaction.
-
Combine the filtrates and proceed with a standard aqueous workup (e.g., washing with water and brine) to isolate the desired product.
Protocol 3: Quenching with an Alcohol (Alcoholysis)
This non-aqueous method is suitable for compounds sensitive to both water and primary amines.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add 5-10 molar equivalents (relative to the excess Cbz-Cl) of anhydrous methanol or ethanol to the reaction mixture.
-
Add 1.2 equivalents (relative to Cbz-Cl) of a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction and scavenge the HCl byproduct.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of Cbz-Cl by TLC.
-
Once the reaction is complete, proceed with an appropriate workup. Typically, this involves diluting with an organic solvent and washing with dilute acid (e.g., 1M HCl) to remove the base,[9] followed by washes with water and brine.
References
- 1. reddit.com [reddit.com]
- 2. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. framochem.com [framochem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and work-up of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method is the Schotten-Baumann reaction. This involves the acylation of piperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1][2][3]
Q2: I am experiencing a significantly low yield. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This could be due to poor quality of benzyl chloroformate, insufficient reaction time, or suboptimal temperature.
-
Hydrolysis of benzyl chloroformate: Benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of reagent available for the reaction.[4][5][6]
-
Incorrect pH: The reaction requires a basic environment to proceed. If the pH is too low, the piperidine nitrogen will be protonated, rendering it non-nucleophilic.
-
Issues during work-up: Product loss during extraction due to emulsion formation or incomplete extraction can significantly lower the isolated yield.
Q3: An emulsion formed during the ethyl acetate extraction. How can I resolve this?
A3: Emulsion formation is a common issue when working with molecules that have both polar and non-polar functionalities. To break the emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.[5][8]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.[6]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation in the first place.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent might alter the properties of the organic layer and help break the emulsion.[8]
Q4: How do I confirm the purity of my final product and identify common impurities?
A4: The purity of this compound, which is typically a white crystalline powder with a purity of ≥97%, can be assessed using standard analytical techniques.[9][10]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. A common impurity to look for is benzyl alcohol, a byproduct of benzyl chloroformate hydrolysis.[11]
-
HPLC: High-Performance Liquid Chromatography is an excellent method for determining the purity of the sample and quantifying any impurities.[11]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of any unexpected peaks in the HPLC chromatogram, aiding in impurity identification.[11]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and work-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Poor quality of benzyl chloroformate | Use a fresh bottle of benzyl chloroformate. The reagent is moisture-sensitive and degrades over time. |
| Incorrect pH of the reaction mixture | Ensure the reaction is basic (pH 8-10). Use a suitable base such as sodium carbonate or sodium bicarbonate to neutralize the HCl formed. | |
| Piperidine starting material is protonated | Ensure the reaction medium is sufficiently basic before adding the benzyl chloroformate. | |
| Difficult Product Isolation | Persistent emulsion during extraction | Add brine to the separatory funnel and swirl gently. If the emulsion persists, consider centrifugation or filtration through Celite. |
| Product is partially soluble in the aqueous phase | Ensure the aqueous phase is sufficiently acidified (pH 2-3) before extraction to protonate the carboxylic acid, making it more soluble in the organic solvent. | |
| Product precipitates during work-up | If the product precipitates from the aqueous layer after acidification, it can be collected by filtration. The aqueous layer should still be extracted to recover any dissolved product. | |
| Product Contamination | Presence of benzyl alcohol | Benzyl alcohol can be removed during purification. Recrystallization from a suitable solvent system is often effective. Washing the organic extract with a dilute base solution during work-up can also help remove acidic impurities. |
| Unreacted piperidine-4-carboxylic acid | Ensure the piperidine-4-carboxylic acid is fully dissolved before starting the reaction. Unreacted starting material can often be removed by washing the organic layer with water during the work-up. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine-4-carboxylic acid and sodium carbonate (2 equivalents) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Experimental Workflow
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. scbt.com [scbt.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
How to improve the solubility of 1-Cbz-piperidine-4-carboxylic acid for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-Cbz-piperidine-4-carboxylic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 1-Cbz-piperidine-4-carboxylic acid?
A1: 1-Cbz-piperidine-4-carboxylic acid is a white to off-white crystalline solid. It generally exhibits low solubility in aqueous solutions but is soluble in several organic solvents.[1][2] Its solubility is influenced by the presence of both a polar carboxylic acid group and a more nonpolar Cbz (carbobenzyloxy) protecting group.
Q2: In which organic solvents is 1-Cbz-piperidine-4-carboxylic acid typically soluble?
A2: 1-Cbz-piperidine-4-carboxylic acid is reported to be soluble in organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM).[1][2] However, the exact solubility can vary depending on the specific reaction conditions and the purity of the compound.
Q3: Why is my 1-Cbz-piperidine-4-carboxylic acid not dissolving in the reaction solvent?
A3: Poor solubility can be attributed to several factors, including the choice of a non-optimal solvent, insufficient solvent volume, or low reaction temperature. The crystalline nature of the acid can also slow down dissolution. For reactions like amide coupling, achieving a homogeneous solution is crucial for efficient conversion.
Q4: Can I heat the mixture to improve solubility?
A4: Yes, gently heating the reaction mixture can increase the solubility of 1-Cbz-piperidine-4-carboxylic acid. However, it is essential to consider the thermal stability of all reactants and reagents in your specific reaction to avoid degradation. For many N-protected amino acids, an increase in temperature corresponds to increased solubility.[3]
Q5: How does pH affect the solubility of this compound?
A5: As a carboxylic acid, the solubility of 1-Cbz-piperidine-4-carboxylic acid can be significantly increased by converting it to its carboxylate salt. This is achieved by adding a base to deprotonate the carboxylic acid group, forming a more polar and often more soluble salt.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility problems with 1-Cbz-piperidine-4-carboxylic acid in your reactions.
Problem: The compound is not dissolving sufficiently in the chosen reaction solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent | Select a more appropriate solvent or use a co-solvent system. Common choices for amide coupling reactions include DMF, DCM, or NMP. | The compound dissolves completely, forming a homogeneous reaction mixture. |
| Insufficient Solvent Volume | Gradually increase the volume of the solvent while monitoring for dissolution. | The compound dissolves upon reaching an adequate solvent ratio. |
| Low Temperature | Gently warm the reaction mixture. For many organic reactions, temperatures between 40-60°C can improve solubility without causing significant degradation. | Increased kinetic energy overcomes the lattice energy of the solid, leading to dissolution. |
| Compound is in Free Acid Form | Convert the carboxylic acid to its salt by adding a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) in situ. | The formation of the ammonium carboxylate salt, which is often more soluble in polar organic solvents. |
Data Presentation: Solubility Overview
| Solvent | Formula | Type | Qualitative Solubility | Notes |
| Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | A common solvent for amide coupling reactions. |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Often used for reactions at or below room temperature. |
| Methanol | CH₃OH | Polar Protic | Soluble[2] | Can participate in side reactions (e.g., esterification) under certain conditions. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble | May require co-solvents or heating to achieve sufficient solubility. |
| Water | H₂O | Polar Protic | Low Solubility | Solubility can be increased by pH adjustment. |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | Generally not a suitable solvent for this compound. |
Experimental Protocols
Protocol 1: Improving Solubility using a Co-Solvent System
This protocol is suitable for reactions where a single solvent does not provide adequate solubility.
-
Initial Dissolution Attempt: Attempt to dissolve 1-Cbz-piperidine-4-carboxylic acid in the primary reaction solvent (e.g., Dichloromethane) at the desired concentration.
-
Co-solvent Addition: If solubility is poor, add a co-solvent in which the compound is known to be more soluble (e.g., DMF) dropwise while stirring.
-
Observation: Continue adding the co-solvent in small increments (e.g., 5-10% of the total volume) until a homogeneous solution is achieved.
-
Reaction Initiation: Proceed with the addition of other reagents once the starting material is fully dissolved.
Protocol 2: In Situ Salt Formation to Enhance Solubility for Amide Coupling
This protocol is particularly useful for amide bond formation reactions.
-
Reactant Suspension: Suspend 1-Cbz-piperidine-4-carboxylic acid (1 equivalent) and the desired amine (or its salt, 1-1.2 equivalents) in the chosen reaction solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents), to the suspension.
-
Salt Formation: Stir the mixture at room temperature. The base will deprotonate the carboxylic acid, forming a more soluble ammonium salt in situ. The mixture should become a clear, homogeneous solution.
-
Coupling Agent Addition: Once the solution is homogeneous, add the coupling agent (e.g., HATU, HBTU) to initiate the amide bond formation.
Visualization of Experimental Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with 1-Cbz-piperidine-4-carboxylic acid.
Caption: Decision workflow for solubilizing 1-Cbz-piperidine-4-carboxylic acid.
References
Technical Support Center: Synthesis of Piperidine Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of di-acylation during the synthesis of piperidine carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am attempting a selective N-acylation on a piperidine derivative that has an additional amino group, but my main product is di-acylated. What is the primary cause of this issue?
The formation of a di-acylated product occurs when both the piperidine nitrogen and a second nucleophilic amino group in your starting material react with the acylating agent. The primary cause is the lack of differentiation between the reactivity of the two amino groups. Acylating agents like acyl chlorides or anhydrides are highly reactive and will typically not discriminate between multiple amine functionalities on a molecule, leading to a mixture of mono- and di-acylated products.[1][2][3]
To achieve selectivity, a protection strategy is essential. This involves temporarily blocking one of the amino groups to prevent it from reacting, a technique known as using a "protecting group".[4][5]
Q2: How can I achieve selective mono-acylation and prevent the formation of the di-acylated byproduct?
The most robust and widely used method to ensure selective mono-acylation is the implementation of an orthogonal protection strategy .[6][7] This strategy involves using protecting groups for different amino functionalities that can be removed under distinct chemical conditions without affecting each other.[4][8]
The general workflow for this approach is as follows:
-
Protect: Selectively protect the amino group you do not want to acylate first.
-
Acylate: Perform the acylation reaction on the unprotected piperidine nitrogen. The protected amino group will not react.
-
Deprotect: Remove the protecting group under specific conditions that leave the newly formed amide bond intact.
This systematic approach is the standard for synthesizing complex molecules and peptides where multiple reactive sites are present.[5]
Caption: Logical workflow for preventing di-acylation.
Q3: What are the most suitable protecting groups for an orthogonal strategy in this context?
The choice of protecting groups is critical and depends on the overall stability of your molecule. The two most common strategies in peptide and medicinal chemistry are the Fmoc/tBu and Boc/Bzl systems.[5][8] For selective acylation, you need two groups that can be removed under different conditions (e.g., one acid-labile and one base-labile).
Commonly used orthogonal pairs include:
-
Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl): Boc is removed under acidic conditions (e.g., Trifluoroacetic Acid - TFA), while Fmoc is removed by a mild base, typically 20% piperidine in DMF.[5][9]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc: Dde is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. It is selectively cleaved using dilute hydrazine in DMF.[10] This makes the Fmoc/Dde pair highly effective for complex syntheses.
The following diagram illustrates the concept of using an orthogonal pair (Boc and a generic "Acyl" group) to achieve selective functionalization.
Caption: Orthogonal protection scheme for selective acylation.
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Key Considerations |
| Fmoc | 20% Piperidine in DMF[5] | Boc | Trifluoroacetic Acid (TFA)[9] | The most common pair in solid-phase peptide synthesis. |
| Fmoc | 20% Piperidine in DMF[5] | Trt (Trityl) | Mildly acidic conditions | Trt is very acid-sensitive and offers an alternative to Boc. |
| Fmoc | 20% Piperidine in DMF[5] | Dde / ivDde | 2% Hydrazine in DMF | Dde/ivDde groups are stable to both TFA and piperidine.[10] |
| Boc | Trifluoroacetic Acid (TFA)[9] | Cbz (Z) | H₂/Pd (Hydrogenolysis)[10] | A classic pair used in solution-phase synthesis. |
| Alloc | Pd(0) catalyst | Fmoc | 20% Piperidine in DMF | Alloc group is stable to piperidine and TFA but requires a metal catalyst for removal. |
Troubleshooting Guide
Q4: I am still observing di-acylation even after using a protecting group. What could be wrong?
If di-acylation persists, it points to incomplete protection or premature deprotection.
| Symptom | Possible Cause | Recommended Solution |
| Di-acylation still observed | Incomplete Protection: The initial protection step did not go to completion, leaving some starting material with two free amines. | - Increase the equivalents of the protecting group reagent (e.g., 1.1-1.2 eq of Boc-anhydride). - Extend the reaction time for the protection step and monitor carefully by TLC or LC-MS until all starting material is consumed. |
| Protecting Group Instability: The chosen protecting group is not stable under the acylation conditions. | - Verify the stability of your protecting group. For example, some acid-labile groups might be partially cleaved if the acylation reaction generates acidic byproducts (like HCl from an acyl chloride) and the base is insufficient.[11] - Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine) are used during acylation with an acyl chloride.[11][12] | |
| Low yield of final product | Premature Deprotection: The work-up or purification conditions are inadvertently removing the protecting group. | - Review all work-up and purification steps. Avoid strongly acidic or basic conditions unless intended for deprotection. - Choose a more robust protecting group if necessary. |
| Steric Hindrance: The protecting group or the substrate itself is sterically hindering the desired acylation reaction. | - If the reaction is sluggish, consider gentle heating (40-50 °C).[13] - For very slow reactions, a catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the acylation.[11] |
Experimental Protocol
Selective Mono-Acylation of a Piperidine Derivative Using a Boc/Acyl Strategy
This protocol provides a general methodology for the selective N-acylation of a piperidine derivative containing a primary or secondary side-chain amine.
Materials:
-
Piperidine derivative with a second amino group
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Acyl chloride or Carboxylic Acid
-
Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC[12]
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step 1: Selective Protection of the Side-Chain Amine
-
Dissolve the piperidine starting material (1.0 eq) in anhydrous DCM.
-
Add a base such as TEA or DIPEA (1.1 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction with water and perform a standard aqueous work-up. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-Boc protected intermediate by silica gel column chromatography if necessary.
Step 2: Acylation of the Piperidine Nitrogen
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM and add a base (e.g., DIPEA, 2.0 eq).[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.[12] Alternative: If using a carboxylic acid, add the acid (1.1 eq) and a coupling agent like HATU (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.[12]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the fully protected, di-substituted piperidine derivative.
Step 3: Selective Deprotection of the N-Boc Group
-
Dissolve the crude product from Step 2 in DCM (ensure it is dry).
-
Add Trifluoroacetic Acid (TFA) in a 1:1 to 1:4 ratio (TFA:DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent and neutralize carefully with a base (e.g., saturated NaHCO₃ solution) until the pH is ~8-9.
-
Extract the final mono-acylated product with an organic solvent (e.g., Ethyl Acetate or DCM), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography, preparative HPLC, or crystallization as needed.
References
- 1. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Column chromatography conditions for purifying 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for the purification of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound. Its polarity is well-suited for separating the target molecule from less polar impurities.
Q2: What type of mobile phase should I use?
A2: A combination of a non-polar solvent and a polar solvent is typically used. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired compound.
Q3: Why is my compound streaking or tailing on the TLC plate and column?
A3: Tailing is a common issue when purifying carboxylic acids on silica gel.[1][2][3][4] This is often due to the acidic nature of the silica interacting with the carboxylic acid group of your molecule, leading to a mix of protonated and deprotonated forms that chromatograph differently.[1][3][4]
Q4: How can I prevent peak tailing?
A4: To minimize tailing, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% by volume), can be added to the mobile phase.[5] This helps to keep the carboxylic acid fully protonated, leading to more symmetrical peaks and better separation.
Q5: How can I visualize the compound on a TLC plate?
A5: Since this compound contains a benzene ring, it can often be visualized under a UV lamp (254 nm). For more sensitive or specific detection, various staining solutions can be used. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds. Specific stains for carboxylic acids, such as bromocresol green, can also be employed, which will show a yellow spot on a blue or green background.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Methanol
-
Dichloromethane
-
Acetic acid (glacial)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Sand (acid-washed)
-
Pressurized air or nitrogen source
-
Fraction collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small addition of acetic acid (e.g., 0.5%).
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to begin elution.
-
Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% acetic acid) and collect fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 40%, 60% ethyl acetate) to elute the compound of interest.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual acetic acid, the purified product can be co-evaporated with a solvent like toluene.
-
Data Presentation
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes/Ethyl Acetate (gradient) |
| Mobile Phase B | Dichloromethane/Methanol (gradient) |
| Mobile Phase Modifier | 0.1 - 1.0% Acetic Acid or Formic Acid |
| TLC Visualization | UV (254 nm), Potassium Permanganate, Bromocresol Green |
| Target Rf on TLC | 0.2 - 0.4 |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Interaction of the carboxylic acid with silica. | Add 0.1-1% acetic or formic acid to the mobile phase to suppress deprotonation. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A shallower gradient or isocratic elution might be necessary for closely eluting impurities. |
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent system. |
| Cracked Silica Bed | Improper packing or running the column dry. | Ensure the column is packed evenly as a slurry and never let the solvent level drop below the top of the silica bed. |
| Compound Insoluble for Loading | Poor solubility in the initial eluent. | Use the dry loading method by adsorbing the compound onto a small amount of silica gel before adding it to the column. |
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in column chromatography.
References
Troubleshooting low yield in amide coupling with 1-Cbz-piperidine-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide coupling reactions, with a specific focus on using 1-Cbz-piperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 1-Cbz-piperidine-4-carboxylic acid is resulting in a low yield. What are the most common causes?
A1: Low yields in amide coupling reactions can stem from several factors. The most common issues involve the quality of starting materials and reagents, suboptimal reaction conditions, and inherent challenges related to the substrates, such as steric hindrance.[1] Key areas to investigate include:
-
Purity and Stability of Reagents: The coupling reagents (e.g., EDC, HATU) and the starting materials (carboxylic acid and amine) must be pure and anhydrous. Carbodiimides like EDC are particularly sensitive to moisture and can hydrolyze, rendering them inactive.[2]
-
Incomplete Carboxylic Acid Activation: The reaction relies on the successful activation of the carboxylic acid by the coupling reagent. If the reagent is degraded or used in insufficient amounts, activation will be incomplete.[1] The formation of a highly reactive O-acylisourea intermediate is a critical first step in carbodiimide-mediated couplings.[3][4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.[1] For instance, polar aprotic solvents like DMF or DCM are generally preferred.[2]
-
Side Reactions: Several side reactions can compete with the desired amide formation, consuming the activated intermediate. A common side reaction is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.[5][6] Another possibility is the reaction of the activated acid with another molecule of the carboxylic acid to form an anhydride.[3]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slower rates and incomplete conversion.[1][7]
Q2: How can I be sure my starting materials and reagents are not the source of the problem?
A2: Reagent quality is paramount for a successful coupling reaction. Here’s how to check and ensure your materials are suitable:
-
1-Cbz-piperidine-4-carboxylic acid: Verify the purity of your carboxylic acid using techniques like NMR or melting point analysis. If impurities are suspected, consider purification by recrystallization.
-
Amine: Ensure the amine is pure and free of contaminants. Purification by distillation or recrystallization may be necessary.[2]
-
Coupling Reagents: Use a fresh, high-quality batch of your coupling reagent. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.[2] It is advisable to purchase high-quality EDC and store it properly in a desiccator.[2] Always allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.[2]
-
Solvents: Use anhydrous solvents. The presence of water can lead to the hydrolysis of both the coupling reagent and the activated carboxylic acid intermediate, which is a primary cause of low yields.[1][8]
Q3: I am using a standard EDC/HOBt coupling protocol. What are the critical parameters to optimize?
A3: While EDC/HOBt is a common and effective coupling system, its success depends on careful optimization. Key parameters include:
-
Stoichiometry: Incorrect ratios of reactants can lead to incomplete reactions. Typically, a slight excess of the coupling reagents is used to drive the reaction to completion. A common starting point is a 1:1.5:1.2:1.2 ratio of Carboxylic Acid:EDC:HOBt:Amine.
-
Order of Addition: The order in which reagents are added is crucial. Pre-activating the carboxylic acid before adding the amine can significantly improve yields.[1] This involves stirring the carboxylic acid, EDC, and HOBt together for a period (e.g., 15-30 minutes) to form the active HOBt-ester before the amine is introduced. This strategy minimizes the formation of unreactive N-acylurea and other side products.[5]
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often used to neutralize any acid salts and facilitate the reaction.[9] Typically, 2-3 equivalents of base are used.
-
Temperature: Most coupling reactions are run at 0°C to room temperature.[10] Running the reaction at a lower temperature can sometimes help minimize side reactions like racemization.[1]
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields in amide coupling reactions.
Amide Coupling Mechanisms and Side Reactions
Q4: What is happening chemically during the coupling reaction, and what are the common side reactions?
A4: In a carbodiimide-mediated reaction, the carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[3][5] This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.[5] Additives like HOBt or NHS are used to improve efficiency by converting the O-acylisourea into a more stable, yet still reactive, active ester, which is less prone to side reactions.[4][5]
The primary side reactions to be aware of are:
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[5][11] This is a common cause of low yield, especially in polar solvents.[6] Using an additive like HOBt minimizes this side reaction.[5]
-
Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetric acid anhydride.[3] While this anhydride can still react with the amine to form the product, it consumes an extra equivalent of the acid, affecting stoichiometry and yield.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reproducible research and is critical for ensuring the safety and efficacy of therapeutic agents. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a vital building block in the synthesis of numerous pharmaceutical compounds.[1] Consequently, the accurate determination of its purity is essential.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate method for your analytical needs.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the purity analysis of non-volatile organic compounds in the pharmaceutical industry due to its robustness, versatility, and high precision.[2][3] For a polar, acidic molecule like this compound, a reversed-phase (RP-HPLC) method is particularly suitable. Separation is achieved based on the compound's partitioning between a polar mobile phase and a nonpolar stationary phase.
Detailed Experimental Protocol: Reversed-Phase HPLC
The following protocol is a representative method for the purity analysis of this compound, developed based on established principles for separating organic acids and related N-protected compounds.[4][5]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2-3). Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[5]
-
Solvent B: Acetonitrile.
-
-
Elution Mode: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 210 nm or 254 nm. The carboxyl group and the benzyl group provide UV absorbance.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Presentation: Representative HPLC Purity Analysis
The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
| Parameter | Main Peak (Analyte) | Impurity 1 | Purity (%) |
| Retention Time (min) | 6.8 | 4.2 | - |
| Peak Area (mAU*s) | 2450 | 12.5 | - |
| Area Percentage (%) | 99.5 | 0.5 | 99.5 |
Table 1: Hypothetical quantitative data from the HPLC purity analysis of this compound.
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for performing a purity analysis using HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods offer distinct advantages in terms of speed, resolution, or environmental impact. The choice of technique often depends on the specific analytical challenge, available instrumentation, and throughput requirements.
Alternative Techniques Overview
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in much higher resolution, sensitivity, and significantly faster analysis times compared to traditional HPLC.[1][7] UPLC methods can often be developed by scaling down existing HPLC methods.[8]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is considered a "green" analytical technique due to the reduced use of organic solvents.[9][10] SFC can offer very fast separations and is orthogonal to reversed-phase HPLC, meaning it separates compounds based on different chemical properties, which can be useful for resolving co-eluting impurities.[11]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that takes place in a narrow capillary under the influence of an electric field. It requires minimal sample and solvent volumes and can provide extremely high-resolution separations, making it an excellent alternative for complex samples or when sample material is limited.[12]
Comparative Data of Analytical Techniques
The table below provides an objective comparison of HPLC with its alternatives for the purity analysis of pharmaceutical intermediates.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[3] | Same as HPLC, but with smaller particles (<2 µm) and higher pressures.[7] | Partitioning between a supercritical fluid mobile phase and a stationary phase.[11] | Differential migration in an electric field within a capillary.[13] |
| Typical Run Time | 15-30 min | 2-10 min | 1-8 min[9] | 5-20 min |
| Resolution | Good to High | Very High | High | Very High[12] |
| Solvent Consumption | Moderate to High | Low[14] | Very Low (primarily CO2)[9] | Extremely Low (nL to µL) |
| Sample Volume | µL range | µL range | µL range | nL range[15] |
| Instrument Cost | Moderate | High | High | Moderate |
| Method Development | Well-established | Similar to HPLC, requires system optimization | Requires specialized expertise | Can be complex |
| Key Advantage | Robust, versatile, and widely available.[16] | High speed and resolution. | "Green," fast, and orthogonal to RP-HPLC.[10] | High efficiency and minimal sample/solvent use. |
| Key Disadvantage | Longer run times, higher solvent usage. | Higher backpressure, potential for clogging. | Limited to soluble compounds in SFC-compatible solvents.[17] | Lower sensitivity for UV detection (short path length), reproducibility can be a challenge. |
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between these techniques based on key performance metrics.
Conclusion
For routine quality control and purity determination of This compound , Reversed-Phase HPLC remains the gold standard due to its robustness, reliability, and the wealth of established methodologies for similar compounds. It provides a good balance of performance and accessibility.
However, for laboratories focused on high-throughput screening or requiring faster turnaround times, UPLC is a superior alternative, offering significant gains in speed and resolution. When sustainability is a primary concern, or when dealing with impurities that are difficult to resolve by reversed-phase chromatography, SFC presents a powerful, green, and orthogonal solution.[10] Finally, for situations where the sample amount is extremely limited or exceptionally high separation efficiency is required to resolve complex impurity profiles, Capillary Electrophoresis is an invaluable tool.[12]
The ultimate choice of analytical technique should be guided by the specific requirements of the analysis, including the need for speed, resolution, sensitivity, cost considerations, and environmental impact.
References
- 1. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst | MDPI [mdpi.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 14. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Piperidine-4-Carboxylic Acid
For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences reaction outcomes. This guide provides a comprehensive comparison of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of piperidine-4-carboxylic acid.
Piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical agents.[1][2] The secondary amine within the piperidine ring requires protection to prevent unwanted side reactions during subsequent synthetic transformations. Both Boc and Cbz are extensively used for this purpose, and the choice between them depends on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[3]
At a Glance: Key Differences Between Boc and Cbz
The fundamental difference between Boc and Cbz lies in their lability—the conditions required for their removal. Boc is readily cleaved under acidic conditions, while Cbz is typically removed by catalytic hydrogenolysis.[3][4] This orthogonality is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of one group in the presence of the other.[3][5]
Quantitative Performance Comparison
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Yield | >90% (estimated)[6] | ~90%[6] |
| Deprotection Yield | High (often quantitative)[6] | High (often quantitative)[6][7] |
| Protection Conditions | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃, Na₂CO₃, or TEA), aqueous or organic solvent, 0°C to room temperature.[1][6] | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Na₂CO₃, or TEA), aqueous or organic solvent, 0°C to room temperature.[6][8] |
| Deprotection Conditions | Strong acid (e.g., TFA in DCM, or HCl in dioxane).[3][9][10] | Catalytic hydrogenolysis (H₂, Pd/C) in a protic solvent (e.g., MeOH, EtOH).[3][7][11] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[3][12] | Stable to mild acidic and basic conditions.[3][13] |
| Key Advantages | Robust, high-yielding protection; volatile byproducts upon deprotection.[6] | Orthogonal to acid-labile groups like Boc; imparts crystallinity, potentially simplifying purification.[7] |
| Key Disadvantages | Requires strong acidic conditions for removal, which may not be compatible with other acid-sensitive functional groups.[6] | Requires specialized equipment for hydrogenation (hydrogen source, catalyst handling); catalyst can be pyrophoric.[8][14] |
Experimental Protocols
Below are detailed methodologies for the protection and deprotection of piperidine-4-carboxylic acid with both Boc and Cbz protecting groups.
Boc Protection of Piperidine-4-Carboxylic Acid
Materials:
-
Piperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) buffer solution or Triethylamine (TEA)
-
Dichloromethane (DCM) or a suitable aqueous/organic solvent system
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a suitable solvent like DCM or add it directly if using an aqueous system.[6][9]
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-22 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1][6]
-
If an organic solvent was used, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6] If an aqueous system was used, extract with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.[1]
-
Acidify the aqueous layer to pH 2-3 with 3 M HCl.[1]
-
Extract the product into ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[1]
Boc Deprotection
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-piperidine-4-carboxylic acid in DCM.[10]
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.[10]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the deprotected product.[3][10]
Cbz Protection of Piperidine-4-Carboxylic Acid
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Suitable solvent (e.g., aqueous sodium carbonate solution or DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine-4-carboxylic acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[8]
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, keeping the temperature below 5°C.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[8]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[8]
-
Extract the product with ethyl acetate.[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-4-carboxylic acid.[8]
Cbz Deprotection
Materials:
-
N-Cbz-piperidine-4-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask.[7]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[7][8]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[8]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.[7][8]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. [7][8]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine-4-carboxylic acid.[8]
Visualizing the Workflow and Structures
To further clarify the processes and the resulting molecules, the following diagrams have been generated.
Caption: Workflow for Boc and Cbz protection and deprotection of piperidine-4-carboxylic acid.
Caption: Chemical structures of Boc- and Cbz-protected piperidine-4-carboxylic acid.
Decision-Making Pathway: Choosing Between Boc and Cbz
The selection of Boc or Cbz is dictated by the overall synthetic plan. The following decision tree provides a logical guide for choosing the appropriate protecting group.
Caption: Decision tree for selecting between Boc and Cbz protecting groups.
Conclusion
Both Boc and Cbz are highly effective for the protection of the amine in piperidine-4-carboxylic acid, each offering a distinct set of advantages and disadvantages. The Boc group is favored for its ease of application and the straightforward, non-catalytic deprotection protocol. However, its lability to strong acids limits its use in the presence of acid-sensitive functionalities. Conversely, the Cbz group's stability to a wider range of conditions and its orthogonality to acid-labile protecting groups make it a valuable tool in complex syntheses. The choice ultimately rests on a careful evaluation of the entire synthetic route, taking into account the compatibility of reaction conditions with all functional groups present in the molecule. This guide provides the necessary data and protocols to enable an informed and strategic decision.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. tdcommons.org [tdcommons.org]
A Comparative Guide to Alternative Protecting Groups for the Piperidine Nitrogen
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the piperidine moiety is a ubiquitous and invaluable scaffold.[1] Its secondary amine, however, often requires protection to ensure chemoselectivity during synthetic transformations. The choice of an appropriate protecting group is a critical strategic decision that can significantly influence the overall efficiency and success of a synthetic route. This guide provides an objective comparison of common and alternative protecting groups for the piperidine nitrogen, with a focus on their performance, stability, and ease of removal, supported by experimental data and detailed protocols.
The Cornerstone of Protection: Carbamates
Carbamate-based protecting groups are the most widely employed for the piperidine nitrogen due to their general stability and predictable cleavage patterns. The three most prominent members of this class are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Their orthogonality, meaning each can be removed under specific conditions without affecting the others, is a cornerstone of modern synthetic chemistry.[2]
tert-Butoxycarbonyl (Boc)
The Boc group is a staple in organic synthesis, favored for its stability to a wide range of non-acidic conditions.[3] It is typically introduced by reacting piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Cleavage: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
Carboxybenzyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas, is another robust protecting group for amines.[4] It is installed using benzyl chloroformate (Cbz-Cl). A notable advantage of the Cbz group is its tendency to impart crystallinity to protected compounds, which can simplify purification.[4]
Cleavage: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild and orthogonal method to acid- or base-labile groups.[4][5] Alternatively, it can be cleaved by strong acids.[6]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is renowned for its lability under basic conditions, making it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[2] It is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Cleavage: Deprotection is typically achieved with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2]
Expanding the Toolkit: Alternative Protecting Groups
While carbamates are workhorses in piperidine protection, a variety of other groups offer unique advantages in specific synthetic contexts.
Sulfonyl Protecting Groups
Sulfonyl groups, such as tosyl (Ts) and nosyl (Ns), form stable sulfonamides with the piperidine nitrogen.[7] These groups are highly resistant to both acidic and basic conditions.[7]
-
Tosyl (Ts): Introduced using p-toluenesulfonyl chloride, the Ts group is exceptionally stable and requires strong reducing conditions (e.g., sodium in liquid ammonia) or harsh acidic conditions for cleavage.[8]
-
Nosyl (Ns): The 2-nitrobenzenesulfonyl group is a valuable alternative as it can be cleaved under milder, nucleophilic conditions using a thiol, such as thiophenol.[7][9]
Acyl Protecting Groups
Simple acyl groups like acetyl (Ac) can also be used to protect the piperidine nitrogen. The N-acetyl group is introduced using acetyl chloride or acetic anhydride. It is stable to acidic and neutral conditions but can be removed by hydrolysis under basic conditions, although this often requires forcing conditions.[10]
Photolabile Protecting Groups
Photolabile protecting groups (PPGs) offer the unique advantage of removal with light, providing spatial and temporal control over deprotection without the need for chemical reagents.[11][12] Nitrobenzyl-based and coumarin-based carbamates are common PPGs that can be applied to piperidine.[11][12] Deprotection is achieved by irradiation with UV light at a specific wavelength.[13]
Quantitative Performance Comparison
The selection of a protecting group is often a balance between stability, ease of introduction and removal, and overall yield. The following table summarizes quantitative data for the protection and deprotection of piperidine with various groups.
| Protecting Group | Introduction Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |
| Boc | (Boc)₂O, Base | 85 - quantitative[3] | TFA or HCl in an organic solvent | >95[4] |
| Cbz | Cbz-Cl, Base | 96[5] | H₂/Pd/C or strong acid | >90[4] |
| Fmoc | Fmoc-Cl, Base | High (qualitative) | 20% Piperidine in DMF | High (qualitative) |
| Tosyl (Ts) | Ts-Cl, Pyridine | High (qualitative) | Mg⁰ in Methanol | Moderate to high[14] |
| Acetyl (Ac) | Ac₂O or Ac-Cl | High (qualitative) | Strong base (hydrolysis) | Substrate dependent |
Experimental Protocols
Detailed methodologies for the protection and deprotection of piperidine are crucial for reproducible results.
Protocol 1: N-Boc Protection of Piperidine
-
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add an aqueous solution of NaHCO₃ (2.0 eq).
-
To the vigorously stirred biphasic mixture, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine.
-
Protocol 2: N-Boc Deprotection
-
Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-piperidine in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Protocol 3: N-Cbz Protection of Piperidine
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in an aqueous solution of Na₂CO₃.
-
Cool the solution to 0 °C and add Cbz-Cl (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Cbz-piperidine.[15]
-
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
-
Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-piperidine in methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Stir the suspension under an atmosphere of H₂ (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain piperidine.
-
Protocol 5: N-Fmoc Protection of Piperidine
-
Materials: Piperidine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add NaHCO₃ (2.0 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Protocol 6: N-Fmoc Deprotection
-
Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-piperidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The deprotection is typically rapid (minutes).
-
Remove the solvent and excess piperidine under reduced pressure to yield the deprotected piperidine.
-
Mandatory Visualizations
To aid in the selection and application of these protecting groups, the following diagrams illustrate key decision-making processes and experimental workflows.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic comparison of starting material and product in Cbz protection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and the protection of amines in organic synthesis.[1][2] Its stability under various conditions and selective removal make it a versatile tool for chemists.[3][4] This guide provides a comparative spectroscopic analysis of a model starting material, the amino acid glycine, and its N-Cbz-protected product, N-benzyloxycarbonylglycine. We will delve into the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon Cbz protection, supported by a detailed experimental protocol.
Spectroscopic Comparison
The transformation of glycine to N-Cbz-glycine induces significant and predictable changes in their respective spectra. These changes provide clear evidence of the successful protection of the amino group.
| Spectroscopic Technique | Glycine (Starting Material) | N-Cbz-glycine (Product) | Key Changes and Interpretation |
| ¹H NMR (in D₂O/DMSO-d₆) | ~3.55 ppm (s, 2H, α-CH₂)[5] | ~3.68 ppm (d, 2H, α-CH₂), ~5.05 ppm (s, 2H, Ph-CH₂-O), ~7.35 ppm (m, 5H, Ar-H), ~7.58 ppm (t, 1H, NH), ~12.6 ppm (s, 1H, COOH)[6] | The singlet for the α-CH₂ in glycine becomes a doublet in the product due to coupling with the newly introduced N-H proton. The appearance of signals for the benzyl group (aromatic and benzylic protons) is a clear indicator of Cbz protection. |
| ¹³C NMR (in D₂O/DMSO-d₆) | ~44.1 ppm (α-C), ~175.2 ppm (C=O)[5] | ~44.0 ppm (α-C), ~66.5 ppm (Ph-CH₂-O), ~128.0, 128.5, 135.7 ppm (Ar-C), ~156.3 ppm (urethane C=O), ~172.4 ppm (acid C=O)[7] | The most significant change is the appearance of new signals corresponding to the carbons of the benzyloxycarbonyl group. The urethane carbonyl signal appears around 156 ppm. |
| IR Spectroscopy (cm⁻¹) | ~2100-3100 (broad, NH₃⁺ stretch), ~1610 (COO⁻ asym stretch), ~1414 (COO⁻ sym stretch)[8][9][10][11] | ~3300 (N-H stretch), ~1715 (urethane C=O stretch), ~1695 (acid C=O stretch), ~1530 (N-H bend)[12] | The broad amine salt absorption in glycine is replaced by a sharper N-H stretch in the Cbz-protected product. The appearance of a strong carbonyl absorption for the urethane group around 1715 cm⁻¹ is a key diagnostic peak. |
| Mass Spectrometry (m/z) | 75.03 (Monoisotopic Mass) | 209.07 (Monoisotopic Mass)[13] | The molecular ion peak shifts from 75 for glycine to 209 for N-Cbz-glycine, corresponding to the addition of the Cbz group (C₈H₇O₂), which has a mass of 135.04. |
Experimental Protocol: Cbz Protection of Glycine
This protocol details a standard procedure for the N-protection of glycine using benzyl chloroformate under Schotten-Baumann conditions.[14][15][16]
Materials:
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask and cool the solution to 0 °C in an ice bath.
-
While vigorously stirring, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and an additional portion of 4 M aqueous sodium hydroxide (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of N-Cbz-glycine should form.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Experimental Workflow
The following diagram illustrates the logical flow of the Cbz protection experiment and subsequent spectroscopic analysis.
Caption: Workflow for Cbz protection of glycine and spectroscopic analysis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmse000089 Glycine at BMRB [bmrb.io]
- 6. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum [chemicalbook.com]
- 7. ijacskros.com [ijacskros.com]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational spectrum of glycine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 18. Benzyl Chloroformate [commonorganicchemistry.com]
A Comparative Guide to the Quality and Analysis of 1-Cbz-piperidine-4-carboxylic acid and its Boc-Protected Alternative
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, particularly in the realm of peptide and peptidomimetic drug discovery, the quality of building blocks is paramount. 1-Cbz-piperidine-4-carboxylic acid, a key intermediate, and its common alternative, 1-Boc-piperidine-4-carboxylic acid, are foundational scaffolds for a variety of complex molecules. This guide provides an objective comparison of their analytical profiles, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic needs.
Product Performance Comparison
The selection between Cbz- and Boc-protected piperidine carboxylic acids often depends on the specific synthetic strategy, particularly the orthogonality of deprotection steps required in a multi-step synthesis. Both compounds are commercially available at high purity, typically exceeding 98%. The choice of protecting group can influence solubility, crystallinity, and reactivity in subsequent coupling reactions.
Herein, we present a comparative summary of typical analytical specifications for 1-Cbz-piperidine-4-carboxylic acid and its widely used alternative, 1-Boc-piperidine-4-carboxylic acid.
Table 1: Comparative Analysis of 1-Cbz-piperidine-4-carboxylic acid and 1-Boc-piperidine-4-carboxylic acid
| Parameter | 1-Cbz-piperidine-4-carboxylic acid | 1-Boc-piperidine-4-carboxylic acid |
| Chemical Structure | C₁₄H₁₇NO₄ | C₁₁H₁₉NO₄ |
| Molecular Weight | 263.29 g/mol | 229.27 g/mol |
| Purity (by HPLC) | ≥ 98.5% | ≥ 98.5% |
| Melting Point | 158-162 °C | 148-152 °C |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in methanol, chloroform | Soluble in methanol, ethyl acetate |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 264.12 | [M+H]⁺ = 230.13 |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments cited in this guide. These protocols are representative of standard quality control procedures for protected amino acid derivatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the Cbz group) or 210 nm (for the Boc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is employed to confirm the chemical structure of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, multiplicities, and integrations of the observed signals are compared with the expected values for the structure.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺) is compared to the calculated molecular weight.
Melting Point Determination
The melting point is a physical property used to assess the purity of a crystalline solid.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased (e.g., 1-2 °C/min). The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded.
Visualizing Analytical Workflows
To further clarify the logical flow of quality control and synthetic application, the following diagrams are provided.
A Comparative Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2][3] Its synthesis is a key step in many drug development pipelines, making the efficiency and scalability of its preparation a significant concern. This guide provides a comparative analysis of alternative synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two primary synthetic routes to this compound.
| Parameter | Route 1: Direct N-Protection | Route 2: From 4,4-Piperidinediol Hydrochloride |
| Starting Material | Piperidine-4-carboxylic acid | 4,4-Piperidinediol hydrochloride |
| Key Reagents | Benzyl chloroformate, NaHCO₃, Na₂CO₃ | Benzyl chloroformate, Na₂CO₃ |
| Solvent(s) | Acetonitrile/Water | THF/Water |
| Reaction Time | 2 hours | 9 hours |
| Yield | Quantitative[4] | 100% (of intermediate N-Cbz-4-piperidone)[5] |
| Purification | Acid-base extraction | Column chromatography (for intermediate) |
| Overall Steps | 1 | 2 (to N-Cbz-4-piperidone) |
Experimental Protocols
Route 1: Direct N-Protection of Piperidine-4-carboxylic Acid
This method is a straightforward, one-step synthesis involving the protection of the secondary amine of piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group.
Methodology:
-
Piperidine-4-carboxylic acid (1.29 g, 10 mmol) is dissolved in a 2:3 mixture of acetonitrile and water (0.1 M).
-
Sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) are added to the solution, and the pH is adjusted to 10-11.[4]
-
The reaction mixture is cooled to 0 °C.
-
Benzyl chloroformate (1.42 mL, 1.7 g, 10 mmol) is added dropwise to the cooled solution.[4]
-
The reaction is stirred at room temperature for 2 hours.[4]
-
Upon completion, the mixture is acidified to a pH of approximately 2-3 with 1N HCl.[4]
-
Acetonitrile is removed under reduced pressure.
-
The aqueous phase is extracted three times with ethyl acetate (30 mL each).
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[4]
Route 2: Synthesis from 4,4-Piperidinediol Hydrochloride via N-Cbz-4-piperidone
This alternative route proceeds through the formation of an intermediate, N-Cbz-4-piperidone, which can then be further oxidized to the desired carboxylic acid. The first step of this synthesis is detailed below.
Methodology (for N-Cbz-4-piperidone intermediate):
-
A solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) is prepared in a 1:1 mixture of THF and water (160 mL, 0.4 M).[5]
-
Sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added to the solution.[5]
-
The mixture is stirred at room temperature for 9 hours.[5]
-
The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography (ethyl acetate/hexane = 1/3 to 1/2) to yield N-Cbz-4-piperidone.[5]
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the two compared synthetic routes.
Caption: Comparative flowchart of synthetic routes to the target compound.
References
A Comparative Analysis of the Reactivity of 3- and 4-Substituted Piperidine Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between positional isomers is critical for molecular design and synthesis. This guide provides an objective comparison of the reactivity of 3- and 4-substituted piperidine carboxylic acids, supported by experimental data, to inform the strategic selection of these valuable building blocks in drug discovery and development.
The position of the carboxylic acid group on the piperidine ring significantly influences the molecule's electronic properties and steric environment, leading to distinct differences in reactivity. This comparison focuses on two key aspects: acidity, as measured by pKa values, and susceptibility to nucleophilic attack at the carboxyl carbon, exemplified by esterification reactions.
Acidity (pKa) Comparison
The acidity of the carboxylic acid group and the basicity of the piperidine nitrogen are key determinants of the molecule's behavior in physiological and reaction environments. The pKa values for piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are summarized below.
| Compound | Structure | pKa1 (Carboxylic Acid) | pKa2 (Piperidinium Ion) |
| Piperidine-3-carboxylic acid | Nipecotic acid | 3.35 | 10.64 |
| Piperidine-4-carboxylic acid | Isonipecotic acid | 3.73[1] | 10.72[1] |
Analysis of Acidity Data:
Piperidine-3-carboxylic acid is a slightly stronger acid (lower pKa1) than piperidine-4-carboxylic acid. This can be attributed to the closer proximity of the electron-withdrawing protonated amino group to the carboxylate group in the 3-substituted isomer. The positive charge on the nitrogen atom exerts a stronger inductive electron-withdrawing effect at the C3 position compared to the more distant C4 position, stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid.
Conversely, the basicity of the piperidine nitrogen is very similar for both isomers, as indicated by their comparable pKa2 values. This suggests that the position of the carboxylic acid group has a minimal impact on the proton-accepting ability of the nitrogen atom.
Reactivity in Esterification Reactions
Electronic Effects: The carbonyl carbon of the carboxylic acid is the electrophilic center in esterification. The electron-withdrawing effect of the protonated piperidinium nitrogen, which is more pronounced at the 3-position, would in principle make the carbonyl carbon of nipecotic acid slightly more electrophilic and thus more reactive towards nucleophilic attack by an alcohol.
Steric Effects: The steric hindrance around the carboxylic acid group is a critical factor in determining the rate of esterification. In the chair conformation of the piperidine ring, a substituent at the 4-position generally experiences less steric crowding than a substituent at the 3-position, particularly from the axial hydrogens. This suggests that the carboxylic acid group in isonipecotic acid is more sterically accessible to an incoming alcohol molecule than the carboxylic acid group in nipecotic acid.
Overall Reactivity: In the acid-catalyzed esterification of piperidine carboxylic acids, steric factors are likely to play a more dominant role than the subtle differences in electronic effects. Therefore, piperidine-4-carboxylic acid is expected to exhibit a higher rate of esterification compared to piperidine-3-carboxylic acid due to the greater steric accessibility of the carboxyl group.
Experimental Protocols
Determination of pKa Values
Methodology: Potentiometric titration is a standard method for determining pKa values.
-
Sample Preparation: A precise amount of the piperidine carboxylic acid is dissolved in deionized water to a known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid (pKa1), and the second half-equivalence point corresponds to the pKa of the piperidinium ion (pKa2).
Fischer Esterification
Methodology: The Fischer esterification is a classic acid-catalyzed esterification reaction.
-
Reaction Setup: The piperidine carboxylic acid (1 equivalent) is dissolved or suspended in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux with stirring for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the ester product, which can be further purified by chromatography or distillation.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships discussed and a typical experimental workflow for comparing reactivity.
Caption: Factors influencing the reactivity of 3- and 4-substituted piperidine carboxylic acids.
Caption: Workflow for comparing the reactivity of piperidine carboxylic acid isomers.
Conclusion
The subtle change in the position of the carboxylic acid group from the 3- to the 4-position of the piperidine ring leads to demonstrable differences in acidity and predictable differences in susceptibility to esterification. Piperidine-3-carboxylic acid is the stronger acid due to a more pronounced inductive effect from the piperidinium nitrogen. Conversely, piperidine-4-carboxylic acid is anticipated to undergo esterification more readily due to reduced steric hindrance around the carboxyl group. These structure-activity relationships are fundamental considerations for medicinal chemists and process developers in the strategic design and synthesis of novel piperidine-based therapeutics.
References
Validating the Structure of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid: An NMR-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectral data for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid against typical chemical shifts of its constituent functional groups. This document serves as a valuable resource for researchers verifying the structure and purity of this compound, which is a common building block in pharmaceutical synthesis.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within a molecule can be elucidated.
The structure of this compound contains several key structural motifs that give rise to characteristic signals in NMR spectra: a piperidine ring, a benzyloxycarbonyl (Cbz or Z) protecting group, and a carboxylic acid.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | Broad Singlet | 1H | 10.0 - 13.0 | Chemical shift can be concentration and solvent dependent. May exchange with D₂O. |
| Aromatic (Phenyl) | Multiplet | 5H | 7.2 - 7.4 | Protons of the benzyl group. |
| Benzylic (-CH₂-Ph) | Singlet | 2H | ~5.1 | |
| Piperidine (axial, H-2, H-6) | Multiplet | 2H | ~4.0 | Deshielded by the adjacent nitrogen and carbonyl group. |
| Piperidine (equatorial, H-2, H-6) | Multiplet | 2H | ~3.0 | |
| Piperidine (H-4) | Multiplet | 1H | 2.4 - 2.6 | Alpha to the carboxylic acid group. |
| Piperidine (axial, H-3, H-5) | Multiplet | 2H | 1.8 - 2.0 | |
| Piperidine (equatorial, H-3, H-5) | Multiplet | 2H | 1.5 - 1.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 175 - 180 | |
| Carbamate Carbonyl (-NCOO-) | 155 - 157 | |
| Aromatic (Quaternary, C1') | ~137 | |
| Aromatic (CH, C2', C3', C4') | 127 - 129 | |
| Benzylic (-CH₂-Ph) | ~67 | |
| Piperidine (C-2, C-6) | ~44 | |
| Piperidine (C-4) | ~41 | |
| Piperidine (C-3, C-5) | ~28 |
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the purpose of validating the structure of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the carboxylic acid proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Experiment: Standard proton NMR experiment.
- Parameters:
- Number of scans: 16-32 (adjust as needed for signal-to-noise).
- Relaxation delay: 1-2 seconds.
- Pulse width: 30-45 degrees.
- Spectral width: -2 to 14 ppm.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the internal standard or the residual solvent peak.
3. ¹³C NMR Spectroscopy:
- Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
- Experiment: Proton-decoupled carbon-13 NMR experiment.
- Parameters:
- Number of scans: 1024 or more (as ¹³C has a low natural abundance).
- Relaxation delay: 2-5 seconds.
- Pulse width: 30-45 degrees.
- Spectral width: 0 to 200 ppm.
- Processing: Apply Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the internal standard or the solvent peak.
4. Optional 2D NMR Experiments:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons within the piperidine ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of both proton and carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based Structural Validation.
By following this guide, researchers can confidently validate the chemical structure of this compound, ensuring the quality and reliability of their starting materials for subsequent research and development activities.
A Comparative Guide to LC-MS and Alternative Methods for Purity Determination of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For piperidine derivatives, a common structural motif in many pharmaceuticals, rigorous analytical testing is essential to identify and quantify impurities. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity determination of these compounds. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Methods
The choice of analytical technique for purity determination of piperidine derivatives depends on several factors, including the physicochemical properties of the analyte and its impurities (e.g., volatility, polarity, presence of a chromophore), the required sensitivity, and the complexity of the sample matrix. LC-MS has emerged as a powerful and versatile tool, offering high sensitivity and selectivity. However, GC-MS and HPLC-UV remain valuable alternatives for specific applications.
Key Performance Characteristics
The following table summarizes the quantitative performance data for LC-MS, GC-MS, and HPLC-UV methods applied to the analysis of piperidine and its derivatives. This data provides a basis for comparing the capabilities of each technique.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV (with Derivatization) |
| Linearity Range | 0.03 - 0.40 µg/mL[1][2] | 0 - 10 µg/mL | 5 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.99 | > 0.999[3] |
| Limit of Detection (LOD) | 0.01010 µg/mL[1][2] | 0.002 - 0.004 µg/mL | 0.015 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at 0.03 µg/mL[1][2] | 0.008 - 0.016 µg/mL | 0.044 µg/mL[3] |
| Accuracy (% Recovery) | 92.2% - 95.5% | 79% - 108% | 101.3%[3] |
| Precision (%RSD) | < 2.6% | < 15% | < 1.11%[3] |
Experimental Workflows
The general workflows for each analytical technique are depicted in the diagrams below. These diagrams illustrate the key steps involved from sample preparation to data analysis.
Caption: Workflow for LC-MS Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of piperidine derivatives using LC-MS/MS, GC-MS, and HPLC-UV. These protocols are based on established methods and should be optimized and validated for specific applications.
LC-MS/MS Method
This method offers high sensitivity and selectivity, often without the need for derivatization.[4]
-
Sample Preparation: A "dilute and shoot" approach is often sufficient. For complex matrices, protein precipitation may be necessary.
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Vortex and centrifuge if necessary.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
GC-MS Method
This method is well-suited for volatile piperidine derivatives. Derivatization may be required to improve volatility and peak shape for more polar compounds.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Dissolve the sample in an appropriate solvent.
-
Alkalinize the solution (e.g., with 0.1 M NaOH) to liberate the free base.[5]
-
Extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and incubate.
-
Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[5]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[5]
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]
-
Inlet Temperature: 250°C[5]
-
Injection Volume: 1 µL (splitless mode)[5]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 180°C at 12°C/min and hold for 2 minutes.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: Appropriate for the target analytes and their fragments.
-
HPLC-UV Method (with Pre-column Derivatization)
This robust method is suitable for non-volatile piperidine derivatives, particularly those lacking a UV chromophore.
-
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a basic solution (e.g., sodium bicarbonate).
-
Heat the mixture to facilitate the reaction.
-
Cool the solution and dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with a modifier like phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (e.g., 340 nm for NBD-Cl derivatives).[4]
-
Concluding Remarks
The selection of an analytical method for the purity determination of piperidine derivatives should be a data-driven decision. LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity analysis and for compounds that are not amenable to GC. GC-MS is a powerful technique for volatile and semi-volatile piperidine derivatives, providing excellent separation and structural information. HPLC-UV, when coupled with derivatization, is a cost-effective and robust method for routine quality control analysis of non-volatile derivatives. The detailed protocols and comparative data in this guide are intended to assist researchers in developing and validating fit-for-purpose analytical methods to ensure the quality and safety of piperidine-containing pharmaceutical products.
References
Unveiling the Potential of CAS 10314-98-4: A Comparative Guide for Synthetic Chemists and Drug Discovery Professionals
For researchers and scientists in the dynamic fields of chemical synthesis and drug development, the selection of versatile building blocks is paramount. CAS 10314-98-4, chemically identified as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, stands out as a key intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive cross-reference of its utility, supported by established literature values and detailed experimental protocols for the evaluation of its derivatives, particularly in the context of cancer therapeutics.
This compound, a white to off-white crystalline solid, serves as a foundational scaffold in medicinal chemistry. Its piperidine core, functionalized with a protected amine and a carboxylic acid, offers multiple reaction sites for the construction of complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group plays a crucial role, ensuring selective reactions at the carboxylic acid moiety before its facile removal to allow for further derivatization of the piperidine nitrogen.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, compiled from various chemical suppliers and databases.
| Property | Literature Value |
| CAS Number | 10314-98-4 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Melting Point | 78 - 88 °C |
| Appearance | White to almost white powder or crystals |
| Solubility | Soluble in Methanol |
| Storage | Sealed in dry, Room Temperature |
Application in the Synthesis of LSD1 Inhibitors
One of the prominent applications of piperidine-4-carboxylic acid derivatives is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. The piperidine scaffold serves as a central component in designing potent and selective LSD1 inhibitors.
Comparative Biological Activity of a Representative Derivative
The following table summarizes the in vitro activity of a representative 4-(benzyloxy)phenoxypiperidine derivative synthesized using a similar piperidine core. This data is illustrative of the type of information generated for compounds derived from CAS 10314-98-4.
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay Type |
| 10d | LSD1 | 4 | - | Enzyme Inhibition Assay |
| 10d | - | - | HCT-116 (colon cancer) | Cell Migration Assay |
| 10d | - | - | A549 (lung cancer) | Cell Migration Assay |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel derivatives, detailed experimental protocols for key biological assays are provided below.
In Vitro LSD1 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
H3(1-21)K4me1 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing the H3 peptide substrate, HRP, and Amplex Red in the assay buffer.
-
Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known LSD1 inhibitor) and a negative control (DMSO).
-
Initiate the reaction by adding the LSD1 enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a test compound on the migratory capacity of cancer cells.
Materials:
-
HCT-116 or A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the effect of the compound on cell migration.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for synthesizing a biologically active molecule from CAS 10314-98-4 and the canonical LSD1 signaling pathway.
Caption: Synthetic workflow from CAS 10314-98-4.
Caption: LSD1 signaling and point of inhibition.
Safety Operating Guide
Safe Disposal of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Essential Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | H315: Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319: Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | H335: Avoid breathing dust. Use only in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Halogen-Free Organic Solids."
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
-
Transferring the Waste:
-
Working in a well-ventilated fume hood, carefully transfer the this compound waste into the designated container.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
For residual amounts in original containers, triple rinse with a suitable organic solvent (e.g., acetone, ethanol) and transfer the rinsate into a designated "Halogen-Free Organic Liquid Waste" container.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's authorized hazardous waste disposal service.
-
The approved disposal method often involves incineration at a licensed facility.[3]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Chemical Hazard Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Laboratory coat or impervious clothing. | Selected based on the concentration and amount of the hazardous substance at the workplace.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator. | Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][5][6][7] |
Experimental Protocol: Safe Handling and Disposal
Handling Procedure:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3][4][8] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]
-
Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.[1]
-
Weighing and Transfer: This compound is a white to off-white solid.[6] Handle carefully to avoid creating dust.[1] Use a spatula for transferring the solid. If any material comes into contact with the skin, wash immediately with plenty of soap and water.[4][5]
-
Post-Handling: After handling, wash hands thoroughly.[3][4] Contaminated clothing should be removed and washed before reuse.[3][4][6][7]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3][4][5][8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][4]
Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][8] Do not allow the chemical to enter drains.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with laboratory and institutional guidelines.[1]
Procedural Diagrams
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling the Compound.
References
- 1. capotchem.com [capotchem.com]
- 2. peptide.com [peptide.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
